molecular formula C8H8F3NO B068571 2-(Trifluoromethoxy)benzylamine CAS No. 175205-64-8

2-(Trifluoromethoxy)benzylamine

Cat. No.: B068571
CAS No.: 175205-64-8
M. Wt: 191.15 g/mol
InChI Key: FYXMMFFZMQMXCQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzylamine is a versatile and high-value benzylamine derivative distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the ortho position of the benzene ring. This unique structural motif combines the electron-withdrawing characteristics and enhanced lipophilicity of the trifluoromethoxy group with the reactive primary amine functionality, making it a critical building block in medicinal chemistry and drug discovery. Researchers primarily utilize this compound as a key synthon for the synthesis of diverse libraries of small molecules, including potential protease inhibitors, receptor agonists/antagonists, and other bioactive compounds. The ortho-substituted trifluoromethoxy group is of particular interest for its ability to influence the molecule's conformation, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic properties. Its applications extend to the development of agrochemicals and materials science, where its physicochemical properties can be leveraged to tailor product characteristics. This reagent is offered in high purity to ensure reliability and reproducibility in sensitive synthetic applications, supporting innovative research efforts in designing the next generation of therapeutic and specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]methanamine
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InChI

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXMMFFZMQMXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380435
Record name 2-(Trifluoromethoxy)benzylamine
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-64-8
Record name 2-(Trifluoromethoxy)benzenemethanamine
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Record name 2-(Trifluoromethoxy)benzylamine
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Record name (2-(trifluoromethoxy)phenyl)methanamine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine (CAS: 175205-64-8)

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and material science. The unique physicochemical properties imparted by the trifluoromethoxy group make this compound a valuable intermediate for developing novel molecules with enhanced biological activity, metabolic stability, and lipophilicity.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

PropertyValueReference
CAS Number 175205-64-8[1][3]
Molecular Formula C₈H₈F₃NO[1][4]
Molecular Weight 191.15 g/mol [1][4]
Appearance Colorless to light yellow clear liquid to cloudy liquid[1][2]
Density 1.27 - 1.3 g/cm³[1][3]
Boiling Point 179.3 ± 35.0 °C at 760 mmHg; 77 °C at 12 mmHg[1][3]
Refractive Index n20D 1.45[1]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Spectroscopic Data

While specific experimental spectra for this compound (CAS 175205-64-8) are not widely available in public databases, data from the closely related compound 2-(Trifluoromethyl)benzylamine (CAS 3048-01-9) can provide insights into the expected spectral characteristics. The primary difference is the presence of an oxygen atom in the trifluoromethoxy group, which would slightly alter the chemical shifts and vibrational frequencies.

Note: The following data is for the related compound 2-(Trifluoromethyl)benzylamine and should be used for reference purposes only.

  • ¹H NMR (DMSO-d₆): δ 7.78 (m, 1H), 7.66-7.64 (m, 3H), 7.43 (d, J=7.2 Hz, 2H).[1]

  • IR Spectrum: The infrared spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

This compound is not commonly synthesized in introductory literature. However, a plausible and widely used industrial method involves the chemical reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This precursor is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[5][6]

Proposed Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzonitrile

This protocol is a generalized procedure based on standard chemical transformations for the reduction of aromatic nitriles. Researchers should perform their own optimization and safety assessments.

Reaction: 2-(Trifluoromethoxy)benzonitrile → this compound

Reagents and Materials:

  • 2-(Trifluoromethoxy)benzonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃-THF), or catalytic hydrogenation with H₂/Raney Nickel)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Aqueous acid (e.g., 1M HCl) for workup

  • Aqueous base (e.g., 1M NaOH) for workup

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure (using LiAlH₄ as an example):

  • Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • A solution of 2-(Trifluoromethoxy)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting solids are removed by filtration, and the filter cake is washed with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified further by distillation under reduced pressure or by column chromatography.

G cluster_start Starting Material cluster_process Reduction Process cluster_end Final Product start 2-(Trifluoromethoxy)benzonitrile reagents 1. LiAlH₄, Anhydrous THF, 0°C to Reflux 2. H₂O, NaOH(aq) Workup start->reagents Reduction purification Purification (e.g., Distillation) reagents->purification Workup & Isolation end This compound purification->end Final Product G Core This compound (Building Block) Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Neuro Neurological Disorder Drugs Pharma->Neuro Synthesis of Pest Pesticides & Herbicides Agro->Pest Formulation of Poly Polymers & Coatings Material->Poly Creation of G Start Derivative: 8-(4-Trifluoromethoxy)benzylamino- 2'-deoxyadenosine Radical Unstable Radical Anion Formation Start->Radical Attachment Electron Low-Energy Electron (from Ionizing Radiation) Electron->Radical Dissociation Dissociation of C-N Bond Radical->Dissociation Rapid Decay Damage DNA Damage (Radiosensitization) Dissociation->Damage Leads to

References

Spectroscopic Characterization of 2-(Trifluoromethoxy)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Trifluoromethoxy)benzylamine, a versatile building block in pharmaceutical and agrochemical research.[1] While specific, publicly available experimental spectra for this compound are limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structural features of this compound—a benzene ring substituted with a trifluoromethoxy group and a benzylamine moiety—give rise to characteristic signals in various spectroscopic techniques. The following tables summarize the expected data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.5Multiplet4HAromatic protons (C₆H₄)
~3.9Singlet2HMethylene protons (CH₂)
~1.6Broad Singlet2HAmine protons (NH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~148 (quartet, J ≈ 2 Hz)C-OCF₃
~120.4 (quartet, J ≈ 257 Hz)-OCF₃
~127-130Aromatic CH
~122Aromatic CH
~140Quaternary aromatic C-CH₂NH₂
~45CH₂

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ -58Singlet-OCF₃

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (amine)
3000-3100MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic CH₂)
1600-1650MediumN-H bend (amine)
1450-1500StrongC=C stretch (aromatic)
1250-1300StrongC-F stretch (in OCF₃)
1150-1200StrongC-O stretch

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
191[M]⁺ (Molecular Ion)
174[M-NH₃]⁺
107[M-OCF₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, and a spectrum can often be obtained with a small number of scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and will typically produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzylamine, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, isomers, and key physicochemical properties. It outlines a plausible synthetic pathway and provides comparative data for its structural isomers. Furthermore, the guide explores the impact of the trifluoromethoxy group on molecular properties relevant to drug design and discusses the potential applications of this compound as a building block in the synthesis of novel therapeutic agents, particularly in the realm of neuroscience.

Introduction

This compound is a versatile chemical intermediate characterized by a benzylamine core substituted with a trifluoromethoxy group at the ortho position.[1] The presence of the -OCF3 group imparts unique electronic properties and enhances lipophilicity, making it a valuable moiety in the design of bioactive molecules.[1] This functional group can significantly influence a compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. As a result, this compound and its derivatives are actively being explored as key intermediates in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[1]

Chemical Structure and Isomers

The core structure of this compound consists of a benzene ring monosubstituted with a trifluoromethoxy group and a methylamine group at the 1 and 2 positions, respectively. The molecule is not chiral.

Positional Isomers

The primary isomers of this compound are its positional isomers, where the trifluoromethoxy and benzylamine groups are located at different positions on the benzene ring. The meta (3-) and para (4-) isomers are the most common.

  • This compound: The ortho isomer.

  • 3-(Trifluoromethoxy)benzylamine: The meta isomer.

  • 4-(Trifluoromethoxy)benzylamine: The para isomer.

The relative positions of these functional groups significantly influence the molecule's physical and chemical properties, as detailed in the following sections.

Physicochemical Properties

The introduction of the trifluoromethoxy group significantly alters the physicochemical properties of the parent benzylamine molecule. The high electronegativity of the fluorine atoms and the oxygen atom in the -OCF3 group can influence the acidity of the amine proton and the overall electronic distribution of the aromatic ring.

PropertyThis compound3-(Trifluoromethoxy)benzylamine4-(Trifluoromethoxy)benzylamine2-(Trifluoromethyl)benzylamine (for comparison)
Molecular Formula C8H8F3NOC8H8F3NOC8H8F3NOC8H8F3N
Molecular Weight 191.15 g/mol [1]191.15 g/mol 191.15 g/mol 175.15 g/mol [2]
Appearance Colorless to light yellow clear or cloudy liquid[1]-Clear colorless to light yellow liquidClear colorless to light yellow liquid[3]
Boiling Point 77 °C @ 12 mmHg[1]-57-60 °C @ 10 mmHg108-110 °C @ 64mm[3]
Density 1.27 g/mL[1]-1.252 g/mL at 25 °C1.249 g/mL at 25 °C[3]
Refractive Index n20/D 1.45[1]-n20/D 1.452n20/D 1.471[3]
CAS Number 175205-64-8[1]93071-75-193919-56-33048-01-9[3]

Synthesis and Experimental Protocols

General Experimental Protocol for the Reduction of a Benzonitrile

This protocol is based on the synthesis of the related compound, 2-(Trifluoromethyl)benzylamine, and would require optimization for the synthesis of this compound.

Reaction: Reduction of 2-(Trifluoromethoxy)benzonitrile to this compound.

Reagents and Materials:

  • 2-(Trifluoromethoxy)benzonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex (BH3-THF), or catalytic hydrogenation with H2/Raney Nickel)

  • Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Standard workup reagents (e.g., water, aqueous sodium hydroxide, organic solvent for extraction, drying agent like anhydrous sodium sulfate)

Procedure (Conceptual):

  • A solution of 2-(Trifluoromethoxy)benzonitrile in an anhydrous ethereal solvent is prepared in a flask under an inert atmosphere.

  • The flask is cooled in an ice bath, and the reducing agent is added portion-wise with careful temperature control.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous sodium hydroxide solution.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

A logical workflow for this synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis Workflow start 2-(Trifluoromethoxy)benzonitrile reduction Reduction (e.g., LiAlH4 in THF) start->reduction 1. Add reducing agent quench Reaction Quench (Water, NaOH(aq)) reduction->quench 2. After reaction completion workup Aqueous Workup & Extraction quench->workup 3. Isolate crude product purification Purification (Distillation or Chromatography) workup->purification 4. Purify crude product product This compound purification->product G cluster_drug_design Impact of Trifluoromethoxy Group in Drug Design cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes tfm_group Trifluoromethoxy (-OCF3) Group lipophilicity Increased Lipophilicity tfm_group->lipophilicity metabolic_stability Enhanced Metabolic Stability tfm_group->metabolic_stability pka_modulation pKa Modulation tfm_group->pka_modulation bbb_penetration Improved BBB Penetration lipophilicity->bbb_penetration prolonged_half_life Prolonged In Vivo Half-Life metabolic_stability->prolonged_half_life target_binding Optimized Target Binding pka_modulation->target_binding improved_pk Improved Pharmacokinetics bbb_penetration->improved_pk prolonged_half_life->improved_pk target_binding->improved_pk

References

A Technical Guide to 2-(Trifluoromethoxy)benzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, chemical properties, synthesis, and applications of the versatile building block, 2-(Trifluoromethoxy)benzylamine, in modern drug discovery.

This technical guide provides a comprehensive overview of this compound (CAS No. 175205-64-8), a critical building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document details commercial suppliers, key chemical and physical properties, a plausible synthetic pathway, and its significant role in the development of novel therapeutics.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several prominent commercial vendors, detailing available quantities, purity levels, and pricing information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich175205-64-898%InquireInquire
TCI America175205-64-8>98.0% (GC)1g, 5g$45.00 (1g)
Chem-Impex175205-64-8≥ 98% (GC)InquireInquire
P212121 Store175205-64-8>95%5g, 25g, 100g$42.00 (5g)
Santa Cruz Biotechnology175205-64-8InquireInquireInquire
CP Lab Safety175205-64-8Inquire5gInquire

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis and drug design. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2]

PropertyValue
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 77 °C at 12 mmHg[3]
Density 1.275 g/cm³ (Predicted)[3]
Refractive Index n20/D 1.453 (Predicted)
pKa 8.37 ± 0.10 (Predicted)
Storage Temperature Room temperature, under inert gas (e.g., nitrogen or argon) at 2–8 °C

Synthesis and Experimental Protocols

While specific, detailed commercial synthesis protocols are proprietary, a common and plausible laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This transformation is a fundamental reaction in organic chemistry.

Plausible Synthetic Pathway

The following diagram illustrates a likely synthetic route from 2-(Trifluoromethoxy)benzonitrile to this compound.

G A 2-(Trifluoromethoxy)benzonitrile R Reducing Agent (e.g., LiAlH4 in THF or H2/Pd-C) A->R B This compound R->B Reduction

Caption: Plausible synthesis of this compound.

Representative Experimental Workflow: Reduction of 2-(Trifluoromethoxy)benzonitrile

The following diagram outlines a general experimental workflow for the reduction of 2-(Trifluoromethoxy)benzonitrile to the target amine. This serves as a conceptual guide; specific reaction conditions may require optimization.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve 2-(Trifluoromethoxy)benzonitrile in anhydrous solvent (e.g., THF) B Add reducing agent (e.g., LiAlH4) under inert atmosphere A->B C Stir at appropriate temperature B->C D Quench reaction carefully (e.g., with water and NaOH solution) C->D E Filter solid byproducts D->E F Extract aqueous layer with organic solvent (e.g., ethyl acetate) E->F G Dry combined organic layers (e.g., over Na2SO4) F->G H Concentrate under reduced pressure G->H I Purify by distillation or column chromatography H->I J Final Product I->J Characterization (NMR, MS) G A Lead Compound B Introduce 2-(Trifluoromethoxy)phenyl moiety A->B C Increased Lipophilicity B->C D Enhanced Metabolic Stability B->D E Altered Electronic Profile B->E F Improved Pharmacokinetics C->F D->F G Enhanced Target Binding E->G H Optimized Drug Candidate F->H G->H

References

A Technical Guide to the Purity and Assay of Commercially Available 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercially available 2-(Trifluoromethoxy)benzylamine (CAS No. 175277-69-7), a key building block in pharmaceutical and agrochemical research. This document outlines the typical purity specifications from various suppliers, details common analytical methodologies for its quality assessment, and provides exemplar experimental protocols.

Commercial Availability and Purity Specifications

This compound is readily available from several chemical suppliers. The purity of this reagent is a critical parameter for its use in sensitive synthetic applications, particularly in drug discovery where impurities can lead to unforeseen side reactions or biological activities. The most common analytical method cited for purity determination is Gas Chromatography (GC).

A summary of purity specifications from various commercial suppliers is presented in Table 1.

Supplier CAS Number Stated Purity Analytical Method
TCI America 175277-69-7>98.0%Gas Chromatography (GC)
Chem-Impex International 175277-69-7≥98%Gas Chromatography (GC)
2a biotech 175277-69-796%+Not Specified

Table 1: Summary of Commercially Available this compound Purity.

Analytical Methodologies for Purity and Assay Determination

The quality control of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity and confirm its identity.

Gas Chromatography (GC)

Gas chromatography is the most frequently cited method for assessing the purity of this compound. This technique separates volatile compounds in a mixture, allowing for the quantification of the main component and any impurities. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of aromatic amines.[1][2] It is particularly useful for non-volatile or thermally labile impurities that may not be suitable for GC analysis. Reversed-phase HPLC with a C18 column is a common approach for separating aromatic compounds. Detection is typically performed using an Ultraviolet (UV) detector, monitoring at a wavelength where the aromatic ring absorbs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For a fluorinated compound like this compound, both ¹H NMR and ¹⁹F NMR are highly valuable. ¹H NMR can confirm the structure by analyzing the proton signals of the benzyl and amine groups. ¹⁹F NMR is particularly powerful for determining the purity of fluorinated compounds, as the fluorine signals are often well-resolved and can be used for quantification against a known internal standard.[3]

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Detector Temperature: 300 °C

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main this compound peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of this compound and quantify any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Data Analysis: Calculate the purity based on the area percentage of the this compound peak.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol

Objective: To confirm the identity and determine the assay of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard with a known fluorine content and purity (e.g., Trifluorotoluene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the fluorine nuclei.

  • Data Analysis:

    • Integrate the signal corresponding to the -OCF₃ group of this compound and the signal of the internal standard.

    • Calculate the assay of the sample using the following formula:

      Assay (%) = (Area_sample / Area_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

      Where:

      • Area_sample and Area_std are the integrated peak areas.

      • N_sample and N_std are the number of fluorine atoms for the respective signals.

      • MW_sample and MW_std are the molecular weights.

      • m_sample and m_std are the masses.

      • Purity_std is the purity of the internal standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting sample This compound (Commercial Source) prep Sample Preparation (Dissolution/Dilution) sample->prep gc Gas Chromatography (GC-FID) prep->gc hplc HPLC (UV) prep->hplc nmr NMR Spectroscopy (¹H and ¹⁹F) prep->nmr purity_calc Purity Calculation (Area % or Internal Standard) gc->purity_calc hplc->purity_calc nmr->purity_calc identity Structural Confirmation nmr->identity report Certificate of Analysis purity_calc->report identity->report

References

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Trifluoromethoxy)benzylamine. The information is compiled from commercially available data and scientific literature on structurally related compounds, offering insights into potential degradation pathways and appropriate handling procedures to ensure the compound's integrity for research and development purposes.

Core Stability and Storage Recommendations

This compound is a liquid at room temperature that is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Proper storage and handling are crucial to maintain its purity and reactivity.

Key Storage Conditions:

  • Temperature: While room temperature storage is sometimes cited, a cooler environment, specifically <15°C and even as low as 2–8°C, is recommended for long-term stability.[2]

  • Atmosphere: The compound is known to be air-sensitive.[2] Therefore, it is imperative to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • Light: Protection from light is advisable to prevent potential photolytic degradation.

  • Moisture: Due to the potential for hydrolysis, storage in a dry environment is critical. The use of a desiccator is recommended.

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature Cool and dark place, <15°C; 2–8°C for long-term storageTo minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the benzylamine moiety.[2]
Container Tightly sealed, opaque containerTo protect from air, moisture, and light.
Moisture Dry environment; use of a desiccatorTo prevent hydrolysis of the trifluoromethoxy group and other reactions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of the benzylamine and trifluoromethoxy functional groups.

a) Oxidation of the Benzylamine Moiety: The primary amine of the benzylamine group is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently the benzaldehyde.[3]

b) Reaction with Carbon Dioxide: Like other benzylamines, it may react with atmospheric carbon dioxide to form carbonate salts.[3]

c) Hydrolysis of the Trifluoromethoxy Group: The trifluoromethoxy group, while generally more stable than a methoxy group, can undergo hydrolysis under certain conditions, particularly at non-neutral pH, to yield the corresponding phenol. Studies on trifluoromethylphenols have shown that hydrolysis is pH-dependent.[4]

d) Photodegradation: Aromatic compounds can be susceptible to photodegradation. For related fluorinated phenols, photochemical degradation has been observed.[5]

A logical workflow for investigating these potential degradation pathways is presented in the following diagram.

G Figure 1: Proposed Workflow for Investigating Degradation Pathways cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Outcome stress_hydrolysis Hydrolytic (Acidic, Basic, Neutral pH) hplc HPLC-UV/MS (Purity and Impurity Profiling) stress_hydrolysis->hplc gcms GC-MS (Volatile Impurities) stress_hydrolysis->gcms nmr 19F NMR (Fluorinated Degradants) stress_hydrolysis->nmr stress_oxidation Oxidative (e.g., H2O2) stress_oxidation->hplc stress_oxidation->gcms stress_oxidation->nmr stress_photolytic Photolytic (UV/Vis Light) stress_photolytic->hplc stress_photolytic->gcms stress_photolytic->nmr stress_thermal Thermal (Elevated Temperature) stress_thermal->hplc stress_thermal->gcms stress_thermal->nmr pathway Identification of Degradation Pathways hplc->pathway kinetics Determination of Degradation Kinetics hplc->kinetics structure Structure Elucidation of Degradants hplc->structure gcms->structure nmr->structure compound This compound compound->stress_hydrolysis compound->stress_oxidation compound->stress_photolytic compound->stress_thermal

Caption: Proposed workflow for forced degradation studies.

The following diagram illustrates the potential degradation relationships.

G Figure 2: Potential Degradation Pathways A This compound B Oxidized Intermediates (Imine, Aldehyde) A->B Oxidation C Carbonate Salt A->C CO2 D Hydrolysis Product (2-Hydroxybenzylamine) A->D Hydrolysis E Photodegradation Products A->E Light

Caption: Potential degradation pathways for the compound.

Proposed Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

a) General Procedure for Forced Degradation Studies:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

b) Specific Stress Conditions:

Stress ConditionProposed Experimental Protocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Sample at 0, 2, 4, 8, and 24 hours.
Thermal Degradation Place a solid sample of the compound in a controlled temperature oven at 60°C for 7 days. Also, expose a solution of the compound to the same conditions. Sample at 1, 3, and 7 days.
Photostability Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Sample at defined intervals.

c) Proposed Analytical Method for Purity Assessment:

A reverse-phase HPLC method with UV detection is suitable for monitoring the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

This method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.

The following diagram outlines the logical flow of a stability testing protocol.

G Figure 3: Stability Testing Protocol start Start: Sample Preparation stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Time-Point Sampling stress->sampling sampling->stress Continue Stress analysis HPLC Analysis sampling->analysis data Data Evaluation (Purity, Impurity Profile, Degradation Rate) analysis->data end End: Stability Assessment data->end

Caption: Logical flow of a stability testing protocol.

Conclusion

This compound is a valuable research chemical that requires careful storage to maintain its integrity. The primary stability concerns are sensitivity to air and potential degradation under harsh environmental conditions. For optimal stability, the compound should be stored at cool temperatures, under an inert atmosphere, and protected from light and moisture. The proposed forced degradation studies and analytical methods provide a framework for researchers to thoroughly assess the stability of this compound and to develop robust handling and storage protocols tailored to their specific applications.

References

An In-depth Technical Guide to the Safety of 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical.

Introduction

2-(Trifluoromethoxy)benzylamine is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a valuable building block in the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of the available safety data for this compound, compiled from various supplier safety data sheets, to assist researchers and professionals in its safe handling and use.

While this compound is noted for its utility in modifying biological activity, particularly in the development of therapeutics for neurological disorders, detailed toxicological studies and specific information on its biological signaling pathways are not extensively available in the public domain.[1] The safety information presented herein is therefore based on standard hazard assessments.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 175205-64-8[1][2][3][4]
Molecular Formula C₈H₈F₃NO[1][3]
Molecular Weight 191.15 g/mol [1][3][4]
Appearance Colorless to light yellow clear or cloudy liquid[1]
Boiling Point 77 °C at 12 mmHg[1]
Density 1.27 g/cm³[1]
Refractive Index n20D 1.45[1]
Purity ≥ 98% (GC)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[2][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[2][3]
FlammabilityCombustible LiquidH227: Combustible liquid.[5]

Signal Word: Danger[2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents. The following workflow outlines the recommended procedures.

cluster_handling Safe Handling Workflow cluster_storage Storage Protocol start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation handling Handle with Care Avoid contact with skin and eyes ventilation->handling end_handling Complete Work handling->end_handling store Store in a Tightly Closed Container end_handling->store Proceed to Storage location Store in a Cool, Dry, Well-Ventilated Area store->location inert Store Under Inert Gas location->inert lockup Store Locked Up inert->lockup

Caption: Recommended workflow for the safe handling and storage of this compound.

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.[5]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following logical diagram outlines the initial response steps.

cluster_emergency Emergency First Aid Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation Move to Fresh Air exposure->inhalation remove_clothing Immediately remove contaminated clothing exposure->remove_clothing rinse_eyes Rinse cautiously with water for several minutes exposure->rinse_eyes rinse_mouth Rinse mouth exposure->rinse_mouth breathing If breathing is difficult, give oxygen inhalation->breathing seek_medical Seek Immediate Medical Attention inhalation->seek_medical no_breathing If not breathing, give artificial respiration breathing->no_breathing wash_skin Wash with plenty of soap and water remove_clothing->wash_skin wash_skin->seek_medical remove_lenses Remove contact lenses, if present and easy to do rinse_eyes->remove_lenses continue_rinsing Continue rinsing remove_lenses->continue_rinsing continue_rinsing->seek_medical no_vomit Do NOT induce vomiting rinse_mouth->no_vomit no_vomit->seek_medical

Caption: Logical flow for first aid procedures following exposure to this compound.

Specific First Aid Instructions:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][3] If present, remove contact lenses and continue rinsing.[2][3] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water.[2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: This substance is a combustible liquid.[5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Toxicological Information

  • Acute Toxicity: No specific data available.

  • Skin Corrosion/Irritation: Causes severe skin burns.[2][5]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

  • Sensitization: No information available.

  • Carcinogenicity: No information available.

  • Mutagenicity: No information available.

  • Teratogenicity: No information available.

Experimental Protocols

As this guide is a compilation of publicly available safety data, detailed experimental protocols for the determination of the toxicological and physical properties are not available. Such information is typically proprietary to the manufacturers or is not published in a publicly accessible format.

Conclusion

This compound is a valuable chemical reagent with significant hazards, primarily related to its corrosive nature. Safe handling of this compound requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the absence of detailed toxicological studies, a cautious approach to handling is paramount. Researchers, scientists, and drug development professionals should always consult the most recent and complete Safety Data Sheet from their supplier before commencing work with this substance.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoromethoxy)benzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(trifluoromethoxy)benzylamine as a versatile building block in medicinal chemistry. The inclusion of the trifluoromethoxy (-OCF₃) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines its application in the synthesis of biologically active compounds, with a specific focus on the development of a radiosensitizing agent. Detailed experimental protocols for key synthetic transformations are also provided.

Introduction

This compound is a valuable primary amine for the synthesis of novel therapeutic agents. The trifluoromethoxy group is often employed as a bioisostere for other functionalities, offering a unique combination of properties. It is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, the trifluoromethoxy group is metabolically stable due to the strong carbon-fluorine bonds, often leading to an improved pharmacokinetic profile of the final compound. Its electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, potentially modulating target binding affinity. While broadly applicable, this building block has shown particular promise in the development of agents for neurological disorders and as an adjunct in cancer therapy.

Key Applications in Medicinal Chemistry
  • Scaffold for Neuroactive Compounds: The lipophilic nature of the trifluoromethoxy group makes it a desirable feature in molecules targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant challenge.

  • Synthesis of Enzyme Inhibitors: The unique electronic properties of the trifluoromethoxy group can be exploited to fine-tune interactions with enzyme active sites.

  • Development of Radiosensitizers: As detailed in this note, this compound is a key precursor for nucleoside analogues that can enhance the efficacy of radiation therapy in cancer treatment.

Application Example: Synthesis of a Novel Radiosensitizer

A notable application of this compound is in the synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, a nucleoside analogue with radiosensitizing properties. This compound is designed to be incorporated into the DNA of cancer cells, making them more susceptible to damage by ionizing radiation.

The proposed mechanism of action involves the trifluoromethoxybenzylamino moiety's ability to undergo dissociative electron attachment (DEA) upon irradiation. This process leads to the formation of a radical product that can induce further DNA damage, thereby amplifying the effect of the radiation therapy.

Quantitative Data

The following tables summarize the key physicochemical properties of the starting material and the biological characteristics of the synthesized radiosensitizer.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 175205-64-8
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 77 °C at 12 mmHg
Density 1.27 g/mL
Refractive Index 1.45

Table 2: Biological and Mechanistic Data for 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine

ParameterObservationReference
Cytotoxicity Not cytotoxic to PC3, MCF-7, and HaCaT cell lines.[1]
Radiosensitization Statistically significant radiosensitization of PC3 and MCF-7 cells to X-rays observed in clonogenic assays.[1]
Mechanism of Action Influences the cell cycle; does not appear to increase the level of DNA double-strand breaks induced by ionizing radiation.[1]
Dissociative Electron Attachment (DEA) Computationally predicted to be a highly favorable process with a thermodynamic stimulus of approximately 38 kcal/mol.[1]
Cellular Uptake Enters the cell and localizes predominantly in the cytoplasm, with a notable amount also detected in the nucleus.[1]
Metabolic Fate Not phosphorylated by cellular kinases nor integrated into genomic DNA by the replication machinery.[1]

Experimental Protocols

Protocol 1: Synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine

This protocol is adapted from the literature for the synthesis of the aforementioned radiosensitizing agent.

Materials:

  • 8-bromo-2′-deoxyadenosine

  • 4-(Trifluoromethoxy)benzylamine

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (e.g., Diisopropylethylamine, DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 8-bromo-2′-deoxyadenosine (1 equivalent) in the anhydrous solvent.

  • Add 4-(trifluoromethoxy)benzylamine (1.2-1.5 equivalents) to the solution.

  • Add the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Reductive Amination

This protocol describes a general method for coupling this compound with an aldehyde or ketone to form a secondary amine, a common transformation in drug discovery.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the aldehyde or ketone (1 equivalent) in the anhydrous solvent, add this compound (1-1.2 equivalents).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Visualizations

Below are diagrams illustrating the synthetic workflow for the radiosensitizer and a relevant biological pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 8-bromo-2'-deoxyadenosine D Nucleophilic Aromatic Substitution A->D B 4-(Trifluoromethoxy)benzylamine B->D C Solvent (e.g., DMF) Base (e.g., DIPEA) Heat C->D E Purification (Silica Gel Chromatography) D->E F 8-(4-Trifluoromethoxy)benzylamino- 2'-deoxyadenosine E->F

Caption: Synthetic workflow for 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_recognition Damage Recognition & Signaling cluster_response Cellular Response Ionizing_Radiation Ionizing Radiation DNA_Lesion DNA Lesions (e.g., Double-Strand Breaks) Ionizing_Radiation->DNA_Lesion Radiosensitizer Radiosensitizing Agent (e.g., Nucleoside Analogue) Radiosensitizer->DNA_Lesion enhances damage DNA_Repair DNA Repair Radiosensitizer->DNA_Repair inhibits Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Lesion->Sensor_Proteins activates Mediator_Proteins Mediator Proteins Sensor_Proteins->Mediator_Proteins phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Mediator_Proteins->Cell_Cycle_Arrest Mediator_Proteins->DNA_Repair Apoptosis Apoptosis Mediator_Proteins->Apoptosis

Caption: Simplified DNA Damage Response (DDR) pathway.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzylamine is a versatile and highly valued building block in medicinal chemistry. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position of the benzylamine scaffold imparts unique physicochemical properties that are advantageous for drug design. This group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the amine, thereby improving a compound's pharmacokinetic and pharmacodynamic profile. These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the development of neuroactive compounds and enzyme inhibitors.

This document provides detailed application notes and protocols for the synthesis of novel pharmaceutical candidates derived from this compound, with a focus on the synthesis of N-acyl derivatives. The protocols are based on established synthetic methodologies for amide bond formation, a common and crucial reaction in pharmaceutical synthesis.

Key Applications in Drug Discovery

Derivatives of this compound are being explored for a range of therapeutic applications, including:

  • Neurological Disorders: The structural motif is found in compounds targeting the central nervous system.

  • Enzyme Inhibition: The unique electronic properties of the trifluoromethoxy group can lead to potent and selective enzyme inhibitors.

  • Antimicrobial Agents: Amide derivatives of benzylamines have shown promise as antimicrobial agents.

Synthesis of Novel N-Acyl-2-(trifluoromethoxy)benzylamine Derivatives

A common and effective strategy for utilizing this compound in drug discovery is through the formation of amide bonds with various carboxylic acids. This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

The synthesis of N-acyl-2-(trifluoromethoxy)benzylamine derivatives typically proceeds via the coupling of this compound with a carboxylic acid using a suitable coupling agent.

G reagent1 This compound coupling Coupling Agent (e.g., EDCI, HATU) reagent1->coupling reagent2 Carboxylic Acid (R-COOH) reagent2->coupling product N-Acyl-2-(trifluoromethoxy)benzylamine coupling->product side_product Byproducts coupling->side_product cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_Receptor GABA-A Receptor GABA_cleft->GABA_Receptor Binds Chloride_Channel Cl- Channel Opening GABA_Receptor->Chloride_Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Drug Novel Amide Derivative Drug->GABA_Receptor Positive Allosteric Modulation

2-(Trifluoromethoxy)benzylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethoxy)benzylamine is a valuable fluorinated building block in organic synthesis, prized for the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals.[1] Its utility extends to material science, where it can be incorporated to create advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1] This document provides an overview of its applications and general protocols for its use in the synthesis of bioactive molecules.

Physicochemical Properties and Synthetic Advantages

The trifluoromethoxy group is a powerful tool for medicinal chemists. It is often considered a bioisostere for other groups and can modulate a molecule's properties in several advantageous ways:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

  • Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can influence the basicity of the benzylamine nitrogen, affecting its interaction with biological targets.

  • Improved Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to stronger and more specific interactions with protein targets.

These properties make this compound an attractive starting material for the synthesis of a wide range of complex molecules.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of target compounds, primarily through reactions involving its primary amine functionality. These reactions include, but are not limited to, amide bond formation, reductive amination, and N-arylation.

Synthesis of Amide Derivatives

A common application of this compound is in the synthesis of amide derivatives. These amides can be valuable intermediates or final products in drug discovery programs.

General Protocol: Amide Synthesis

A general workflow for the synthesis of an amide derivative from this compound is depicted below.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup and Purification cluster_3 Step 4: Product A This compound E Stir at Room Temperature or Heat A->E B Carboxylic Acid or Acyl Chloride B->E C Coupling Agent (e.g., EDC, DCC) or Base (e.g., Triethylamine) C->E D Anhydrous Solvent (e.g., DCM, DMF) D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (e.g., Column Chromatography) H->I J Amide Product I->J

Caption: General workflow for amide synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.0-1.2 eq) and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). If starting with an acyl chloride, a base such as triethylamine (1.2-1.5 eq) is typically used instead of a coupling agent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

Reactant 1Reactant 2Coupling Agent/BaseSolventTypical Yield (%)
This compoundBenzoic AcidEDC·HCl, DMAPDCM>90 (Estimated)
This compoundAcetyl ChlorideTriethylamineDCM>90 (Estimated)
This compoundPhenylacetic AcidDCC, HOBtDMF>85 (Estimated)

Note: The yields provided are estimates based on standard amide coupling reactions and may vary depending on the specific substrates and reaction conditions.

Synthesis of N-Aryl and N-Heteroaryl Derivatives

This compound can also be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. These structures are prevalent in many biologically active compounds.

General Protocol: Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for a palladium-catalyzed N-arylation of this compound.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup and Purification cluster_3 Step 4: Product A This compound G Heat under Inert Atmosphere (N2 or Ar) A->G B Aryl or Heteroaryl Halide/Triflate B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos, BINAP) D->G E Base (e.g., Cs2CO3, K3PO4) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Filtration through Celite G->H I Aqueous Workup H->I J Extraction and Concentration I->J K Purification (e.g., Column Chromatography) J->K L N-Aryl/Heteroaryl Product K->L

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.2 eq), the aryl or heteroaryl halide/triflate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (1.5-2.0 eq). Add an anhydrous solvent like toluene or dioxane.

  • Reaction: Degas the reaction mixture and then heat it under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTypical Yield (%)
This compound4-BromotoluenePd2(dba)3 / XantphosCs2CO3Toluene70-90 (Estimated)
This compound2-ChloropyridinePd(OAc)2 / BINAPK3PO4Dioxane60-80 (Estimated)
This compoundPhenyl TriflatePd2(dba)3 / DavePhosNaOtBuToluene75-95 (Estimated)

Note: The yields provided are estimates based on typical Buchwald-Hartwig amination reactions and can vary based on the specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique properties make it an important tool for researchers in drug discovery and materials science. The general protocols provided here for amide formation and N-arylation represent common transformations for this starting material, opening the door to a vast chemical space of potentially bioactive compounds. Further exploration of its reactivity will undoubtedly lead to the development of novel and important molecules.

References

Application Notes and Protocols for the N-Alkylation of 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the N-alkylation of 2-(trifluoromethoxy)benzylamine, a versatile intermediate in pharmaceutical and agrochemical research.[1] Two primary, robust methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be broadly applicable for the synthesis of a diverse range of N-substituted this compound derivatives. This guide includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, with its trifluoromethoxy group often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The electron-withdrawing nature of the trifluoromethoxy group reduces the nucleophilicity of the benzylic amine, which may necessitate carefully optimized or more forcing reaction conditions compared to electron-rich analogues.[2]

This application note details two of the most common and effective strategies for N-alkylation:

  • Direct Alkylation via Nucleophilic Substitution: A classical SN2 reaction where the amine displaces a leaving group from an alkyl halide. This method is straightforward but can sometimes lead to over-alkylation.[3]

  • Reductive Amination: A versatile, one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound, which is subsequently reduced in situ.[3][4] This method offers excellent control over the degree of alkylation and is compatible with a wide range of functional groups.[4]

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct mono-N-alkylation of this compound using an alkyl halide in the presence of a base. The use of a slight excess of the starting amine or careful control of stoichiometry can help to minimize the formation of the di-alkylated product.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.0 - 1.2 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of amine).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[5][6]

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[5]

Data Presentation
Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Note: The data presented in this table is illustrative and based on general protocols for the N-alkylation of benzylamines.[5][7] Optimization may be required for the specific substrate.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Add this compound and anhydrous solvent to flask prep2 Add base (e.g., K₂CO₃) prep1->prep2 prep3 Stir at room temperature prep2->prep3 react1 Add alkyl halide dropwise prep3->react1 Under inert atmosphere react2 Heat reaction mixture (60-80°C) react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to room temperature react3->workup1 Upon completion workup2 Quench with water and extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry, and filter workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Flash column chromatography workup4->purify1 purify2 Obtain pure N-alkylated product purify1->purify2

Caption: Workflow for Direct N-Alkylation.

Method 2: N-Alkylation via Reductive Amination

This protocol outlines a one-pot procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, selectively reducing the intermediate iminium ion in the presence of the carbonyl compound.[4]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acetic Acid (optional, catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the reactants in an anhydrous solvent (e.g., DCE, 5-10 mL per mmol of amine).

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[3]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[8]

Data Presentation
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Formaldehyde (37% aq.)NaBH₃CNMethanolRoom Temp2-490-98
AcetaldehydeNaBH(OAc)₃DCERoom Temp3-685-95
AcetoneNaBH(OAc)₃DCERoom Temp5-1075-85
BenzaldehydeNaBH(OAc)₃DCMRoom Temp4-885-95

Note: The data presented in this table is illustrative and based on general protocols for reductive amination.[5][8] The use of NaBH₃CN often requires slightly acidic conditions (pH 6-7).[5] Optimization may be required for the specific substrate.

Experimental Workflow

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup cluster_purification Purification imine1 Add amine, carbonyl compound, and anhydrous solvent to flask imine2 Stir at room temperature (30-60 min) imine1->imine2 reduct1 Add NaBH(OAc)₃ portion-wise imine2->reduct1 Under inert atmosphere reduct2 Stir at room temperature reduct1->reduct2 reduct3 Monitor by TLC reduct2->reduct3 workup1 Quench with sat. aq. NaHCO₃ reduct3->workup1 Upon completion workup2 Extract with Dichloromethane workup1->workup2 workup3 Wash with brine, dry, and filter workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Flash column chromatography workup4->purify1 purify2 Obtain pure N-alkylated product purify1->purify2

Caption: Workflow for N-Alkylation via Reductive Amination.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols described provide reliable and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of control over the reaction. These application notes serve as a comprehensive guide for researchers in the synthesis of novel derivatives for pharmaceutical and agrochemical applications.

References

Application of 2-(Trifluoromethoxy)benzylamine in Agrochemical Synthesis: A Detailed Overview and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Application Notes

2-(Trifluoromethoxy)benzylamine is a key building block in the synthesis of modern agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group is highly advantageous in the design of active ingredients for pesticides, herbicides, and fungicides. This functional group can significantly enhance the biological efficacy and physicochemical properties of the resulting agrochemical.

The trifluoromethoxy group is a strong electron-withdrawing moiety, which can influence the electronic properties of the entire molecule, potentially leading to stronger binding to target enzymes or receptors in pests, weeds, or fungi. Furthermore, the lipophilicity imparted by the -OCF₃ group can improve the transport of the agrochemical across biological membranes, such as the waxy cuticle of plant leaves or the cell membranes of target organisms, thereby increasing its bioavailability and overall effectiveness.[1]

Compounds derived from this compound are utilized in the development of a variety of agrochemicals, including:

  • Herbicides: As a component of novel herbicides, the this compound scaffold can be incorporated into molecules that inhibit crucial plant enzymes or disrupt essential biological pathways, leading to effective weed control.

  • Fungicides: The unique electronic and lipophilic properties of the trifluoromethoxy group can be leveraged to design fungicides with improved penetration into fungal cells and enhanced activity against a broad spectrum of plant pathogens.

  • Insecticides: In insecticide development, this amine can serve as a precursor to compounds that act on the nervous system or other vital physiological systems of insects, offering new solutions for pest management.

The stability of the trifluoromethoxy group also contributes to the development of more persistent and environmentally robust agrochemical formulations.[1]

Representative Experimental Protocols

While specific, publicly detailed syntheses of commercial agrochemicals from this compound are limited, a common and versatile reaction to create biologically active molecules from a primary amine is acylation to form an amide. Amide-containing compounds are a prominent class of agrochemicals. The following protocol describes a representative synthesis of an N-acylated derivative of this compound.

Protocol 1: Synthesis of a Representative N-acyl-2-(trifluoromethoxy)benzylamine

This protocol details the synthesis of N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide, a compound structure representative of potential agrochemicals.

Materials:

  • This compound

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide.

ParameterValue
Reactants
This compound1.0 g
Cyclopropanecarbonyl chloride0.60 g
Triethylamine0.69 mL
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time5 hours
Product
Product NameN-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide
Yield1.25 g (91%)
Purity (by HPLC)>98%
Melting Point85-87 °C

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a potential biological signaling pathway that could be targeted by agrochemicals derived from this compound.

Synthesis_Workflow Start Start Materials Reactants This compound + Cyclopropanecarbonyl chloride Start->Reactants Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide Purification->Product

Caption: Synthetic workflow for the preparation of a representative agrochemical intermediate.

Signaling_Pathway cluster_cell Target Organism Cell (e.g., Weed or Fungus) Agrochemical Agrochemical Derivative Receptor Target Receptor / Enzyme Agrochemical->Receptor Binding & Inhibition Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Biological_Response Disrupted Biological Process (e.g., Growth, Respiration) Signaling_Cascade->Biological_Response Cell_Death Cell Death / Growth Inhibition Biological_Response->Cell_Death

Caption: Generalized signaling pathway inhibited by a hypothetical agrochemical.

References

Application Notes and Protocols for Advanced Polymers from 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of advanced polymers derived from 2-(Trifluoromethoxy)benzylamine. The incorporation of the trifluoromethoxy (-OCF3) group into a polymer backbone can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and improved solubility in organic solvents.[1] These characteristics make such polymers highly attractive for a variety of advanced applications, from specialty coatings to matrices for controlled drug delivery.

This document outlines a representative protocol for the synthesis of a novel polyamide by reacting this compound with a commercially available diacyl chloride. While specific literature on the polymerization of this exact monomer is limited, the provided methodology is based on well-established polycondensation techniques for similar fluorinated aromatic amines. The expected properties of the resulting polymer are extrapolated from the known effects of trifluoromethoxy functionalization.

Key Properties of Trifluoromethoxy-Containing Polymers

The introduction of trifluoromethoxy groups into a polymer chain can significantly enhance its performance characteristics. The strong carbon-fluorine bonds and the bulkiness of the -OCF3 group contribute to:

  • Increased Thermal Stability: Polymers containing trifluoromethoxy groups often exhibit higher glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications requiring high-temperature resistance.[1]

  • Enhanced Chemical Resistance: The fluorine atoms provide a protective barrier against chemical attack, leading to polymers with improved resistance to a wide range of solvents and corrosive agents.

  • Improved Solubility: The presence of the trifluoromethoxy group can enhance the solubility of aromatic polymers in common organic solvents, which is beneficial for processing and film casting.[1]

  • Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, a critical property for applications in microelectronics.[1]

  • Reduced Water Absorption: The hydrophobic nature of the trifluoromethoxy group leads to polymers with lower moisture uptake, which helps to maintain their mechanical and electrical properties in humid environments.

Representative Polymer Synthesis: Polyamide from this compound and Terephthaloyl Chloride

This section details a representative protocol for the synthesis of a polyamide via solution polycondensation of this compound with terephthaloyl chloride. This method is a common and effective way to produce high-molecular-weight aromatic polyamides.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization reagents Weigh Reagents: - this compound - Terephthaloyl Chloride - N-methyl-2-pyrrolidone (NMP) - Pyridine dissolve Dissolve Benzylamine in NMP/Pyridine reagents->dissolve glassware Prepare Dry Glassware (Flame-dried flask with stirrer) glassware->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_chloride Slowly Add Terephthaloyl Chloride cool->add_chloride react React at 0°C for 2h, then RT for 18h add_chloride->react precipitate Precipitate Polymer in Methanol react->precipitate filter_wash Filter and Wash with Methanol and Water precipitate->filter_wash dry Dry Polymer (Vacuum Oven at 80°C) filter_wash->dry characterize Analyze Polymer: - FTIR - NMR - GPC - TGA/DSC dry->characterize

Caption: Experimental workflow for the synthesis of a polyamide from this compound.

Detailed Experimental Protocol

Materials:

  • This compound (>98% purity)

  • Terephthaloyl chloride (>99% purity)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (e.g., 10 mmol, 1.91 g).

  • Add anhydrous NMP (e.g., 40 mL) and anhydrous pyridine (e.g., 2.0 mL) to the flask and stir until the amine is completely dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve terephthaloyl chloride (e.g., 5 mmol, 1.015 g) in anhydrous NMP (e.g., 20 mL) in a separate flask and add it to the dropping funnel.

  • Slowly add the terephthaloyl chloride solution to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 18 hours. The solution will become more viscous as the polymer forms.

  • Pour the viscous polymer solution into a beaker containing 500 mL of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer precipitate by filtration using a Büchner funnel.

  • Wash the collected polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Expected Polymer Properties and Characterization Data

The following table summarizes the expected properties of the polyamide synthesized from this compound and terephthaloyl chloride, based on data for analogous fluorinated aromatic polymers.

PropertyExpected Value/RangeCharacterization Method
Thermal Properties
Glass Transition (Tg)200 - 250 °CDSC
5% Weight Loss Temp. (TGA)> 450 °C (in N2)TGA
Solubility
SolventsSoluble in NMP, DMAc, DMF, and H2SO4Visual Inspection
Mechanical Properties
Tensile Strength80 - 120 MPaTensile Testing
Young's Modulus2.5 - 3.5 GPaTensile Testing
Dielectric Properties
Dielectric Constant (1 MHz)2.8 - 3.2Dielectric Spectroscopy

Potential Signaling Pathway Interaction in Drug Development

While this compound itself is a building block for the polymer, the resulting polymer matrix can be designed for drug delivery applications. For instance, a drug encapsulated within this polymer could be released to interact with specific cellular signaling pathways. The diagram below illustrates a generic representation of how a drug released from a polymer matrix could inhibit a kinase signaling pathway, a common target in cancer therapy.

signaling_pathway cluster_polymer Polymer Matrix cluster_cell Target Cell Polymer Polyamide with -OCF3 groups Drug Encapsulated Kinase Inhibitor Polymer->Drug encapsulates Release Drug Release Drug->Release Controlled Diffusion Kinase Kinase Release->Kinase inhibits Receptor Growth Factor Receptor Receptor->Kinase activates Substrate Substrate (Inactive) Kinase->Substrate phosphorylates Substrate_P Substrate-P (Active) Proliferation Cell Proliferation Substrate_P->Proliferation promotes

Caption: Drug release from a polymer matrix to inhibit a cellular signaling pathway.

Applications in Drug Development and Research

The unique properties of polymers derived from this compound open up several possibilities in the fields of drug development and scientific research:

  • Drug Delivery Systems: The enhanced chemical resistance and thermal stability make these polymers suitable for creating robust matrices for the controlled release of therapeutic agents. Their solubility in organic solvents allows for various formulation strategies, including microspheres and films.

  • Medical Device Coatings: The hydrophobicity and chemical inertness of these polymers make them excellent candidates for coating medical devices to improve biocompatibility and reduce fouling.

  • High-Performance Membranes: In research settings, these polymers could be used to create selective membranes for separations in biomedical and pharmaceutical processes.

These application notes provide a foundation for researchers to explore the synthesis and utilization of advanced polymers based on this compound. The representative protocols and expected properties serve as a starting point for the development of novel materials with tailored characteristics for a wide range of scientific and therapeutic applications.

References

Application Notes and Protocols for Reactions Involving 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzylamine is a versatile primary amine containing a trifluoromethoxy group at the ortho position of the benzyl ring. This structural motif is of significant interest in medicinal chemistry and drug development. The trifluoromethoxy group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. These characteristics make this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other biologically active compounds.

These application notes provide detailed protocols for two key classes of reactions involving this compound: Amide Bond Formation and Reductive Amination . These reactions are fundamental in the synthesis of a wide array of complex organic molecules and pharmaceutical intermediates.

Key Applications

  • Synthesis of Amide Derivatives: this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This is a cornerstone of many synthetic routes in drug discovery.

  • Formation of Secondary Amines: Through reductive amination, this primary amine can be converted into more complex secondary amines by reacting with aldehydes and ketones.

  • Development of Enzyme Inhibitors: Benzylamine derivatives are scaffolds for various enzyme inhibitors. For instance, derivatives of benzylamine have been investigated as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.

Experimental Protocols

Amide Bond Formation via Carboxylic Acid Coupling

This protocol describes a general procedure for the synthesis of an amide by coupling this compound with a carboxylic acid using a borate reagent as a dehydrating agent.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Water

  • Amberlyst 15

  • Amberlite IRA743

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (2 mL, to make a 0.5 M solution).

  • Stir the mixture to dissolve the starting materials.

  • Add Tris(2,2,2-trifluoroethyl) borate (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane or ethyl acetate (3 mL) and add water (0.5 mL).

  • Add Amberlyst 15 (150 mg) and Amberlite IRA743 (150 mg) to the mixture and stir for 30 minutes for a solid-phase workup to remove borate byproducts and unreacted starting materials.

  • Filter the mixture and wash the resin with the organic solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-(Trifluoromethoxy)benzyl) amide.

Quantitative Data:

The following table presents representative yields for amide formation reactions using various benzylamines and carboxylic acids under similar conditions. While not specific to this compound, they provide an expected range of efficiency for this type of reaction.

AmineCarboxylic AcidYield (%)
BenzylaminePhenylacetic acid91
4-MethoxybenzylaminePhenylacetic acid95
BenzylamineBenzoic acid88
PiperidinePhenylacetic acid92
Reductive Amination for the Synthesis of Secondary Amines

This protocol outlines a general method for the synthesis of a secondary amine from this compound and a ketone, using catalytic hydrogenation.

Reaction Scheme:

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone, propiophenone)

  • 4 wt% Au/CeO₂/TiO₂ catalyst (or other suitable hydrogenation catalyst like Pd/C)

  • Toluene (anhydrous)

  • Hydrogen gas (H₂)

  • Autoclave reactor

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a glass liner for the autoclave, add the ketone (6.6 mmol, 1.0 equiv) and this compound (6.6 mmol, 1.0 equiv).

  • Add anhydrous toluene (50 mL).

  • Add the Au/CeO₂/TiO₂ catalyst (100 mg).

  • Place the glass liner inside the autoclave. Seal the reactor.

  • Flush the autoclave with hydrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen to 30 bar.

  • Heat the reactor to 100 °C while stirring at 900 rpm.

  • Maintain the reaction conditions for 5-24 hours. Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude secondary amine.

  • Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.[1][2]

Quantitative Data:

The following table shows representative yields for the reductive amination of ketones with benzylamine using a gold-supported catalyst.[1][3] These values can serve as a benchmark for similar reactions with this compound.

KetoneAmine ProductYield (%)
CyclohexanoneN-Benzylcyclohexylamine79
PropiophenoneN-Benzyl-1-phenylpropan-1-amine56 (selectivity at 20% conversion)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of an amide from this compound and a carboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Round-Bottom Flask reactants Add Carboxylic Acid, This compound, and Acetonitrile start->reactants add_reagent Add B(OCH₂CF₃)₃ reactants->add_reagent heat Heat to 80°C (5-24 hours) add_reagent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent and Add Water cool->dilute solid_phase Solid-Phase Extraction (Amberlyst & Amberlite) dilute->solid_phase filter_concentrate Filter and Concentrate solid_phase->filter_concentrate purify Column Chromatography or Recrystallization filter_concentrate->purify end end purify->end Pure Amide Product

Workflow for Amide Synthesis
Signaling Pathway Inhibition by a Benzylamine Derivative

Derivatives of benzylamine are known to act as inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. The diagram below illustrates a simplified signaling pathway related to MAO-B activity and its inhibition.

G cluster_synthesis Synthesis cluster_pathway Cellular Pathway cluster_effect Therapeutic Effect start This compound synthesis Multi-step Synthesis start->synthesis inhibitor MAO-B Inhibitor (e.g., Safinamide analogue) synthesis->inhibitor maob Monoamine Oxidase B (MAO-B) inhibitor->maob Inhibition dopamine Dopamine dopamine->maob Degradation increased_dopamine Increased Dopamine Levels dopac DOPAC (Inactive Metabolite) maob->dopac therapeutic_effect Amelioration of Parkinson's Symptoms increased_dopamine->therapeutic_effect

MAO-B Inhibition Pathway

References

The Trifluoromethoxy Group: A Key Player in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic incorporation of specific chemical moieties can dramatically enhance the therapeutic potential of a molecule. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful tool for medicinal chemists, offering a unique combination of properties that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. These application notes delve into the multifaceted role of the trifluoromethoxy group in drug design, providing researchers, scientists, and drug development professionals with a comprehensive overview of its benefits, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The trifluoromethoxy group is prized for its ability to modulate several key drug-like properties simultaneously. Its strong electron-withdrawing nature, coupled with its high lipophilicity, allows for the fine-tuning of a molecule's electronic and steric characteristics. This often translates to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to the target protein.[1][2]

Physicochemical and Pharmacokinetic Advantages

The substitution of a methoxy group with a trifluoromethoxy group can lead to a substantial increase in lipophilicity, a critical factor for oral absorption and the ability to cross biological membranes like the blood-brain barrier.[2][3] Furthermore, the remarkable stability of the carbon-fluorine bonds within the trifluoromethoxy group renders it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile in vivo.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyMethoxy (-OCH3) AnalogTrifluoromethoxy (-OCF3) AnalogFold ChangeReference
Lipophilicity (LogP) VariesTypically increases by ~1.0 log unitSignificant Increase[Hansch parameter]
Metabolic Half-life (t½) ShorterLongerIncreased[General observation]
Intrinsic Clearance (CLint) HigherLowerDecreased[General observation]
Receptor Binding Affinity (Ki/IC50) VariesOften ImprovedVaries[General observation]

Note: The values presented are generalized and can vary depending on the specific molecular scaffold.

Impact on Biological Activity: Case Studies

The strategic incorporation of a trifluoromethoxy group has been instrumental in the development of several successful drugs across various therapeutic areas.

  • Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS), the trifluoromethoxy group in Riluzole is crucial for its neuroprotective effects. It modulates glutamatergic neurotransmission, and its lipophilicity allows it to effectively cross the blood-brain barrier.

  • Delamanid: An anti-tuberculosis drug, Delamanid's trifluoromethoxy moiety contributes to its overall efficacy and pharmacokinetic profile, aiding in the fight against multidrug-resistant tuberculosis.[1]

  • Sonidegib: A Hedgehog signaling pathway inhibitor used in the treatment of basal cell carcinoma, Sonidegib's trifluoromethoxy group plays a role in its binding to the Smoothened (SMO) receptor.

Experimental Protocols

To aid researchers in evaluating the impact of the trifluoromethoxy group, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

Objective: To experimentally determine the lipophilicity of a trifluoromethoxy-containing compound compared to its non-fluorinated analog.

Materials:

  • Test compound (with and without -OCF3 group)

  • n-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 20 mL glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 10 mL of each). The final concentration of the compound should be in the linear range of the analytical method.

  • Securely cap the vials and shake them vigorously for 1 hour at a constant temperature (e.g., 25°C).

  • Allow the phases to separate by letting the vials stand for at least 30 minutes, or by centrifugation at a low speed (e.g., 2000 rpm for 10 minutes).

  • Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

  • Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a trifluoromethoxy-containing compound in the presence of liver enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard) for reaction quenching

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the HLM suspension to the wells.

  • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the role of the trifluoromethoxy group, the following diagrams, generated using the DOT language, depict relevant biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (Compound in DMSO) reaction_mix Reaction Mixture (Compound + Microsomes + Buffer) stock->reaction_mix microsomes Liver Microsomes microsomes->reaction_mix buffer Phosphate Buffer buffer->reaction_mix nadph NADPH System start_reaction Initiate Reaction (Add NADPH, 37°C) nadph->start_reaction reaction_mix->start_reaction quench Quench Reaction (Acetonitrile + IS) start_reaction->quench Time points (0, 5, 15, 30, 60 min) centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Experimental workflow for the in vitro microsomal stability assay.

hedgehog_pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates Hh Hedgehog Ligand Hh->PTCH1 Binds Sonidegib Sonidegib (-OCF3) Sonidegib->SMO Inhibits GLI GLI SUFU->GLI Inhibits nucleus Nucleus GLI->nucleus Translocates target_genes Target Gene Expression nucleus->target_genes Activates

Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.

mycolic_acid_synthesis Delamanid_prodrug Delamanid (Prodrug) (-OCF3) Ddn Ddn (Nitroreductase) Delamanid_prodrug->Ddn Activated by Active_Metabolite Reactive Nitrogen Species Ddn->Active_Metabolite Mycolic_Acid_Precursors Mycolic Acid Precursors Active_Metabolite->Mycolic_Acid_Precursors Inhibits synthesis of Keto_Mycolic_Acid Keto-Mycolic Acid Mycolic_Acid_Precursors->Keto_Mycolic_Acid Methoxy_Mycolic_Acid Methoxy-Mycolic Acid Mycolic_Acid_Precursors->Methoxy_Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Keto_Mycolic_Acid->Cell_Wall Methoxy_Mycolic_Acid->Cell_Wall

Mechanism of action of Delamanid in inhibiting mycolic acid synthesis.

Conclusion

The trifluoromethoxy group stands out as a privileged substituent in modern drug design. Its unique electronic and lipophilic properties offer a powerful strategy to enhance metabolic stability, improve bioavailability, and modulate target affinity. The provided data, protocols, and diagrams serve as a valuable resource for researchers aiming to leverage the benefits of the trifluoromethoxy group in their drug discovery endeavors. By understanding and applying these principles, the scientific community can continue to develop safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Trifluoromethoxy)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols to improve the yield and purity of 2-(Trifluoromethoxy)benzylamine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the reduction of 2-(Trifluoromethoxy)benzonitrile or reductive amination of 2-(Trifluoromethoxy)benzaldehyde, can stem from several factors:

  • Inefficient Reduction: The choice of reducing agent and catalyst is critical. For nitrile reduction, catalytic hydrogenation is a common and atom-economic method.[1] However, catalyst activity and selectivity can be major issues.[2]

    • Catalyst Deactivation: The catalyst (e.g., Palladium, Nickel, Cobalt) can be poisoned by impurities in the starting material or solvent. Ensure all reagents are pure and solvents are appropriately dried.

    • Sub-optimal Reaction Conditions: Temperature and hydrogen pressure play a significant role. Increasing the reaction temperature may improve conversion, but it can also lead to the formation of secondary amine byproducts.[3] A systematic optimization of temperature and pressure is recommended.

  • Side Reactions: The primary amine product is highly reactive and can undergo self-condensation or react with intermediates to form secondary and tertiary amines, reducing the yield of the desired product.[4]

    • Ammonia Addition: In catalytic systems for nitrile reduction, the addition of ammonia can help suppress the formation of secondary amines.[4]

  • Incomplete Imine Formation (for Reductive Amination): In reductive amination, the initial formation of the imine from the aldehyde and ammonia is an equilibrium process.[5]

    • Water Removal: Removing water as it forms will drive the equilibrium towards the imine, improving the overall reaction rate.

    • Acid Catalysis: The addition of a catalytic amount of acid can activate the carbonyl group of the aldehyde, though this should be done cautiously as it can affect the reducing agent's stability.[6]

Q2: I am observing significant amounts of secondary amine byproduct. How can I increase selectivity for the primary amine?

A2: The formation of secondary amines is a common challenge in nitrile hydrogenation.[4] This occurs when the primary amine product reacts with an intermediate imine.

  • Catalyst Choice: The structure of the catalyst can strongly influence selectivity. For instance, in some systems, fully exposed palladium clusters show high selectivity towards primary amines, whereas single palladium atoms may favor secondary amines.[7] Consider screening different catalysts, such as those based on Cobalt or Ruthenium, which have shown excellent performance in terms of activity and selectivity for nitrile reduction.[1][4]

  • Solvent and Additives: The reaction medium can affect selectivity. The use of certain additives, like ammonia, is a well-established method to minimize secondary amine formation.[4]

  • Continuous-Flow Conditions: Performing the hydrogenation under continuous-flow conditions has been shown to improve yields and selectivity for primary amines, potentially by minimizing contact time and reducing side reactions.[3]

Q3: The reaction seems to stall before all the starting material is consumed. What could be the issue?

A3: A stalled reaction can be due to several factors:

  • Catalyst Inactivity: The catalyst may have lost its activity during the reaction. This could be due to poisoning or degradation. Adding a fresh batch of catalyst might restart the reaction.

  • Insufficient Reducing Agent: Ensure that the reducing agent (e.g., H₂ pressure in hydrogenation, or borohydride in reductive amination) is maintained at an adequate level throughout the reaction.

  • Product Inhibition: The amine product itself can sometimes deactivate the catalyst.[5]

Q4: I'm having difficulty purifying the final product. What are the recommended procedures?

A4: Benzylamines can be challenging to purify due to their basicity and potential for oxidation.

  • Distillation: Vacuum distillation is an effective method for purifying benzylamines, especially for removing non-volatile impurities.[8][9]

  • Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine into the aqueous phase as its ammonium salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[8][9]

  • Salt Precipitation: The amine can be precipitated from an organic solution as its hydrochloride salt by adding HCl (e.g., as a solution in ether). The salt can then be filtered, washed, and the free amine regenerated.[8]

Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the impact of different catalytic systems on the hydrogenation of benzonitrile, a model substrate for 2-(Trifluoromethoxy)benzonitrile.

Catalyst SystemTemperature (°C)H₂ Pressure (atm)SolventConversion (%)Primary Amine Selectivity (%)
Pd/C9010Methanol95~90
DMPSi-Pd/SiO₂ (Flow)9010Methanol95>99
Reduced-Co-hcp10030Dioxane>99>99
Ru-macho-BH8030THF>9998

Data is representative and compiled from various sources for illustrative purposes.[1][3][4]

Detailed Experimental Protocol

Synthesis of this compound via Catalytic Hydrogenation of 2-(Trifluoromethoxy)benzonitrile

This protocol is a general guideline and may require optimization.

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add 2-(Trifluoromethoxy)benzonitrile (1 equivalent), a suitable solvent (e.g., methanol or tetrahydrofuran, THF), and the chosen catalyst (e.g., 5 mol% of a Ruthenium complex or 10 wt% Pd/C).[1]

  • Inerting: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm).[1] Begin stirring and heat the mixture to the target temperature (e.g., 80-100 °C).[1][4]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification:

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can then be purified by vacuum distillation or acid-base extraction as described in the FAQ section.

Visual Guides

Synthesis Pathway cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination Start1 2-(Trifluoromethoxy)benzonitrile Product This compound Start1->Product H₂ / Catalyst (e.g., Pd/C, Ru, Co) Start2 2-(Trifluoromethoxy)benzaldehyde Intermediate Imine Intermediate Start2->Intermediate + NH₃ - H₂O Intermediate->Product Reducing Agent (e.g., NaBH₃CN, H₂)

Caption: Common synthetic routes to this compound.

Troubleshooting Workflow Problem Low Yield or Incomplete Reaction Cause1 Catalyst Inactivity Problem->Cause1 Cause2 Side Reactions (Secondary Amine Formation) Problem->Cause2 Cause3 Sub-optimal Conditions Problem->Cause3 Cause4 Poor Purification Problem->Cause4 Solution1a Use high-purity reagents/solvents Cause1->Solution1a Solution1b Screen different catalysts (e.g., Ru, Co) Cause1->Solution1b Solution2a Add ammonia to reaction mixture Cause2->Solution2a Solution2b Consider continuous-flow setup Cause2->Solution2b Solution3a Optimize H₂ pressure and temperature Cause3->Solution3a Solution3b Ensure proper mixing Cause3->Solution3b Solution4a Purify via vacuum distillation Cause4->Solution4a Solution4b Use acid-base extraction Cause4->Solution4b

Caption: A logical guide for troubleshooting low-yield synthesis.

References

Technical Support Center: Reactions with 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile primary amine and a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Its most common applications include:

  • Amide Bond Formation (Acylation): Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines.

Q2: How does the 2-(trifluoromethoxy) group affect the reactivity of the benzylamine?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. Its presence at the ortho position of the benzylamine has two main effects:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the -OCF₃ group decreases the electron density on the nitrogen atom, making the amine less nucleophilic compared to unsubstituted benzylamine. This can lead to slower reaction rates in nucleophilic substitution reactions.

  • Steric Hindrance: The ortho-substituent can sterically hinder the approach of reactants to the amine nitrogen, which may also contribute to slower reaction rates.

Troubleshooting Guides for Common Reactions

Amide Bond Formation (Acylation)

Q3: I am getting a low yield in my amide coupling reaction with this compound and a carboxylic acid using a carbodiimide coupling agent (e.g., EDC, DCC). What are the potential side products?

A3: Low yields in carbodiimide-mediated amide couplings with electron-deficient amines like this compound are common due to the reduced nucleophilicity of the amine. The primary side product to consider is the N-acylurea .

  • Side Product Formation: The intended reaction involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. The amine should then attack this intermediate to form the desired amide. However, if the amine is not sufficiently reactive, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine.

Table 1: Common Side Products in Amide Coupling Reactions

Side ProductFormation PathwayImpact on ReactionMitigation Strategies
N-acylureaRearrangement of the O-acylisourea intermediate.Consumes the activated carboxylic acid, leading to low yields of the desired amide.Use a more efficient activating agent (e.g., HATU, HOBt) to accelerate the nucleophilic attack by the amine. Optimize reaction conditions (temperature, solvent) to favor the aminolysis pathway.
Unreacted Starting MaterialSlow reaction rate due to the low nucleophilicity of the amine.Incomplete conversion and low yield.Increase reaction time, use a higher temperature, or employ a more potent coupling reagent.

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture and stir for 5-10 minutes at room temperature.

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Side_Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC Amide Desired Amide O_acylisourea->Amide + Amine (Desired Pathway) N_acylurea N-Acylurea Side Product O_acylisourea->N_acylurea Rearrangement (Side Reaction) Amine This compound Amine->Amide

Amide coupling reaction showing the desired pathway and the N-acylurea side reaction.
Reductive Amination

Q4: I am performing a reductive amination with this compound and an aldehyde, but I am observing significant amounts of the corresponding alcohol as a byproduct. What is causing this?

A4: The formation of an alcohol from the starting aldehyde is a common side reaction in reductive aminations. This occurs when the reducing agent reduces the aldehyde's carbonyl group before it can react with the amine to form the imine intermediate.

  • Side Product Formation: The rate of imine formation can be slow, particularly with a less nucleophilic amine like this compound. If the reducing agent is highly reactive, it may reduce the aldehyde to the corresponding alcohol at a competitive rate.

Q5: I am observing a byproduct that appears to be a tertiary amine in my reductive amination reaction. How is this formed?

A5: The formation of a tertiary amine is due to the over-alkylation of the desired secondary amine product.

  • Side Product Formation: The secondary amine product formed in the initial reductive amination is also nucleophilic and can react with another molecule of the aldehyde to form an iminium ion, which is then reduced to a tertiary amine.

Table 2: Common Side Products in Reductive Amination Reactions

Side ProductFormation PathwayImpact on ReactionMitigation Strategies
AlcoholReduction of the starting aldehyde or ketone.Reduces the yield of the desired amine product.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carbonyl starting material. Pre-form the imine before adding the reducing agent.
Tertiary AmineOver-alkylation of the secondary amine product.Complicates purification and reduces the yield of the desired secondary amine.Use a stoichiometric amount or a slight excess of the amine relative to the carbonyl compound. Monitor the reaction closely and stop it once the starting material is consumed.
Cyanide AdductAddition of cyanide to the iminium intermediate when using NaBH₃CN.Formation of a toxic and undesired byproduct.Use an alternative reducing agent such as STAB or NaBH₄ (with pre-formation of the imine).
Dehydrohalogenated ProductElimination of HX from fluorinated imine intermediates.Can occur with certain fluorinated carbonyl compounds, leading to unsaturated byproducts.[2]Careful selection of reaction conditions and substrates.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add this compound (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Side_Reactions cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine + Amine Alcohol Alcohol Side Product Aldehyde->Alcohol + Reducing Agent Amine This compound Amine->Imine Secondary_Amine Desired Secondary Amine Imine->Secondary_Amine + Reducing Agent Tertiary_Amine Tertiary Amine Side Product Secondary_Amine->Tertiary_Amine + Aldehyde, then Reducing Agent Reducing_Agent Reducing Agent Reducing_Agent->Secondary_Amine Reducing_Agent->Alcohol

Reductive amination pathways showing the formation of the desired secondary amine and common side products.
Urea and Thiourea Formation

Q6: I am reacting this compound with an isocyanate and observing a symmetrical urea byproduct. What is the cause?

A6: The formation of a symmetrical urea from the isocyanate starting material is typically due to the presence of water in the reaction mixture.

  • Side Product Formation: Isocyanates are highly reactive towards water. The reaction of an isocyanate with water forms an unstable carbamic acid, which then decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical urea.

Table 3: Common Side Products in Urea Formation Reactions

Side ProductFormation PathwayImpact on ReactionMitigation Strategies
Symmetrical UreaReaction of the isocyanate with water to form an amine, which then reacts with another equivalent of the isocyanate.Consumes the isocyanate, leading to a lower yield of the desired unsymmetrical urea.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
BiuretReaction of the desired urea product with another molecule of isocyanate.Can occur if an excess of the isocyanate is used or at elevated temperatures.Use a stoichiometric amount of the isocyanate. Control the reaction temperature.

Experimental Protocol: General Procedure for Urea Synthesis

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • To this solution, add the isocyanate (1.0 eq.) dropwise at room temperature or 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.

  • If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or flash column chromatography.

Urea_Formation_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Isocyanate Isocyanate (R-NCO) Unsymmetrical_Urea Desired Unsymmetrical Urea Isocyanate->Unsymmetrical_Urea + Amine Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid + Water Symmetrical_Urea Symmetrical Urea Side Product Isocyanate->Symmetrical_Urea Amine This compound Amine->Unsymmetrical_Urea Water Water (H₂O) Water->Carbamic_Acid Primary_Amine Primary Amine (R-NH₂) Carbamic_Acid->Primary_Amine - CO₂ Primary_Amine->Symmetrical_Urea + Isocyanate

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-(trifluoromethoxy)benzylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of 2-(Trifluoromethoxy)benzonitrile

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Reducing Agent (e.g., LiAlH₄) Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions. Perform a small-scale test reaction with a known reactive substrate to confirm its activity.
Insufficient Reducing Agent Use a molar excess of the reducing agent. For LiAlH₄, a 1.5 to 2-fold excess is common for nitrile reductions.[2]
Low Reaction Temperature While the initial addition of the nitrile to the LiAlH₄ suspension is typically done at 0°C for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion.
Poor Quality Starting Material Verify the purity of the 2-(trifluoromethoxy)benzonitrile by techniques such as NMR or GC-MS. Impurities can interfere with the reaction.
Catalyst Poisoning (Catalytic Hydrogenation) If using catalytic hydrogenation (e.g., Pd/C), ensure the substrate and solvent are free of sulfur or other catalyst poisons. The catalyst itself may need to be from a reliable supplier or freshly prepared.

Issue 2: Formation of Side Products

Side Product Mitigation Strategies
Over-reduction to Toluene This can occur during catalytic hydrogenation.[3][4] Lowering the reaction temperature and pressure can help to minimize this side product. Screening different catalysts and supports (e.g., Pd/Al₂O₃ instead of Pd/C) can also improve selectivity for the desired amine.[1]
Hydrolysis of Nitrile to Amide or Carboxylic Acid Ensure strictly anhydrous reaction conditions, especially when using metal hydrides like LiAlH₄. Traces of water can lead to the formation of the corresponding benzamide or benzoic acid.[5]
Formation of Secondary Amines (e.g., dibenzylamine derivatives) This is a common issue in catalytic hydrogenation of nitriles. The addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[6]
Method 2: Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Imine Formation The initial reaction between the aldehyde and the amine source (e.g., ammonia) is an equilibrium. To drive the reaction forward, remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
Reduction of the Aldehyde to the Corresponding Alcohol This is a common side reaction, especially with less selective reducing agents like NaBH₄.[7] Use a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[7][8] Alternatively, perform the reaction in a stepwise manner: first, ensure complete imine formation, then add the reducing agent.[9]
Steric Hindrance The ortho-trifluoromethoxy group may cause some steric hindrance. Increasing the reaction temperature or using a less sterically hindered amine source might be necessary.

Issue 2: Presence of Impurities in the Final Product

Impurity Purification Strategy
Unreacted 2-(Trifluoromethoxy)benzaldehyde Perform an acidic wash (e.g., with dilute HCl) during the work-up to form the water-soluble ammonium salt of the product amine, leaving the unreacted aldehyde in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.
2-(Trifluoromethoxy)benzyl Alcohol This byproduct from aldehyde reduction can often be removed by column chromatography.
Over-alkylation Products (Secondary or Tertiary Amines) Use a large excess of the amine source (ammonia) to minimize the reaction of the newly formed primary amine with the starting aldehyde.[7] Purification can be achieved by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the reduction of 2-(trifluoromethoxy)benzonitrile and the reductive amination of 2-(trifluoromethoxy)benzaldehyde are viable routes. The choice often depends on the availability and cost of the starting materials. Reductive amination can sometimes offer higher yields in a one-pot procedure, provided the starting aldehyde is readily accessible.[10]

Q2: What is the best reducing agent for the conversion of 2-(trifluoromethoxy)benzonitrile to the corresponding amine?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing nitriles to primary amines.[5][11][12] Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is another effective method, which can be more suitable for larger scale synthesis due to safety and work-up considerations.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the key safety precautions to consider when working with LiAlH₄?

A4: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware must be thoroughly dried. The quenching of the reaction must be done carefully and at a low temperature.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can remove non-basic impurities.[13] Further purification can be accomplished by vacuum distillation or column chromatography on silica gel.[13]

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of benzylamines, which can be adapted for this compound. Note: The data presented here is based on analogous reactions and should be used as a starting point for optimization.

Table 1: Comparison of Synthetic Routes for Benzylamine Derivatives

ParameterReduction of BenzonitrileReductive Amination of Benzaldehyde
Starting Materials 2-(Trifluoromethoxy)benzonitrile2-(Trifluoromethoxy)benzaldehyde, Ammonia/Ammonium salt
Key Reagents LiAlH₄ or H₂/Catalyst (e.g., Pd/C)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄)
Typical Reaction Time 2 - 24 hours6 - 24 hours
Reported Yields (for analogous compounds) 58 - 95%60 - 90%
Key Advantages High yields often achievable.Often a one-pot procedure.[10]
Key Disadvantages LiAlH₄ requires strict anhydrous conditions. Catalytic hydrogenation may require high pressure.Potential for aldehyde self-reduction.[7]

Table 2: Catalyst Screening for Catalytic Hydrogenation of Benzonitrile Derivatives

CatalystSupportTypical Loading (mol%)Temperature (°C)Pressure (bar)Reported Selectivity for Primary Amine
PalladiumCarbon (C)1 - 1030 - 1206 - 40Moderate to Good (Toluene is a major byproduct)[3][4]
PlatinumCarbon (C)10306Good[3][14]
PalladiumAlumina (Al₂O₃)1.2AmbientGas PhaseHigh (Benzylamine preferred over toluene)[1]
CobaltMagnesium Oxide (MgO)112040Good (with ammonia additive)[6]

Experimental Protocols

Protocol 1: Reduction of 2-(Trifluoromethoxy)benzonitrile with LiAlH₄

Materials:

  • 2-(Trifluoromethoxy)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-(trifluoromethoxy)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction may be gently refluxed if necessary.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.[2]

  • Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde

Materials:

  • 2-(Trifluoromethoxy)benzaldehyde

  • Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and the ammonia source (1.5-2.0 equivalents) in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours or until the imine is completely consumed as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to give the crude product.

  • Purify the crude this compound by column chromatography.

Visualizations

experimental_workflow_reduction cluster_reduction Method 1: Nitrile Reduction start_nitrile 2-(Trifluoromethoxy)benzonitrile reagents_reduction LiAlH₄ in THF or H₂/Catalyst reaction_reduction Reduction start_nitrile->reaction_reduction reagents_reduction->reaction_reduction workup_reduction Quenching & Work-up reaction_reduction->workup_reduction purification_reduction Purification (Distillation/Chromatography) workup_reduction->purification_reduction product_amine This compound purification_reduction->product_amine

Caption: Workflow for the synthesis of this compound via nitrile reduction.

experimental_workflow_reductive_amination cluster_amination Method 2: Reductive Amination start_aldehyde 2-(Trifluoromethoxy)benzaldehyde imine_formation Imine Formation start_aldehyde->imine_formation amine_source Ammonia Source amine_source->imine_formation reduction_amination Reduction imine_formation->reduction_amination reducing_agent_amination NaBH(OAc)₃ reducing_agent_amination->reduction_amination workup_amination Work-up reduction_amination->workup_amination purification_amination Purification (Chromatography) workup_amination->purification_amination product_amine_2 This compound purification_amination->product_amine_2

Caption: Workflow for the synthesis of this compound via reductive amination.

logical_relationship_troubleshooting cluster_main Troubleshooting Logic cluster_nitrile Nitrile Reduction cluster_amination Reductive Amination low_yield Low Yield inactive_reagent Inactive Reagent low_yield->inactive_reagent Check Reagent Activity side_reactions_nitrile Side Reactions low_yield->side_reactions_nitrile Analyze Byproducts incomplete_imine Incomplete Imine Formation low_yield->incomplete_imine Monitor Imine Formation aldehyde_reduction Aldehyde Reduction low_yield->aldehyde_reduction Change Reducing Agent

Caption: Logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Handling and Use of 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of the air-sensitive reagent, 2-(Trifluoromethoxy)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile chemical intermediate widely used in the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethoxy group enhances the reactivity, solubility, metabolic stability, and lipophilicity of molecules, making it a valuable building block in the synthesis of novel therapeutic agents and crop protection agents.[1]

Q2: Why is this compound considered air-sensitive?

A2: this compound is sensitive to atmospheric moisture and carbon dioxide. The amine functional group can react with CO2 to form a solid carbamate salt. This reactivity necessitates handling the compound under an inert atmosphere to maintain its purity and reactivity.

Q3: What are the main hazards associated with this compound?

A3: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. It is a combustible liquid. Appropriate personal protective equipment (PPE) should always be worn when handling this reagent.

Q4: How should this compound be properly stored?

A4: It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area.[2] Storage at room temperature is generally acceptable, though a cooler environment (<15°C) in a dark place is recommended.[2]

Q5: What are the signs that my this compound has degraded?

A5: Degradation may be indicated by a change in color from colorless or light yellow to a darker shade, the presence of solid precipitate (carbamate formation), or a cloudy appearance.[3] If degradation is suspected, it is advisable to purify the amine before use, for example, by vacuum distillation.

Data Presentation

Physical and Chemical Properties

PropertyValue
CAS Number175205-64-8
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol [1]
AppearanceColorless to light yellow clear to cloudy liquid[1]
Boiling Point77 °C at 12 mmHg[1]
Density1.27 g/mL[1]
Refractive Indexn20/D 1.45[1]

Safety Information

Hazard StatementPrecautionary Statement
H227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.
H302 + H312: Harmful if swallowed or in contact with skinP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Troubleshooting Guides

Reaction Troubleshooting: N-Acylation (Amide Bond Formation)

Q: My N-acylation reaction with this compound is not proceeding to completion. What could be the issue?

A:

  • Reagent Quality: The primary amine may have degraded due to exposure to air. Consider purifying the amine by vacuum distillation before use.

  • Inadequate Activation of Carboxylic Acid: Ensure your carboxylic acid is properly activated. If using a coupling reagent like DCC or EDC, ensure it is fresh and used in the correct stoichiometry. For acid chlorides, ensure there has been no hydrolysis.

  • Solvent Choice: Ensure you are using a dry, aprotic solvent. Trace amounts of water can quench the activated carboxylic acid species.

  • Steric Hindrance: The ortho-substituent on the benzylamine may cause steric hindrance. You may need to use a more reactive acylating agent or a less sterically hindered coupling reagent.

  • Reaction Temperature: Some acylations may require heating to overcome the activation energy. Consider gently heating the reaction mixture.

Q: I am observing the formation of a white precipitate in my reaction mixture. What is it?

A: This is likely the hydrochloride salt of your amine if you used an acid chloride as the acylating agent, which produces HCl as a byproduct. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is necessary to scavenge the HCl. If you are using a peptide coupling reagent, the precipitate could be the urea byproduct (e.g., DCU for DCC coupling), which can be removed by filtration.

Reaction Troubleshooting: Reductive Amination

Q: My reductive amination reaction is giving a low yield of the desired secondary amine. What are potential causes?

A:

  • Inefficient Imine Formation: The initial formation of the imine is crucial. This step is often acid-catalyzed and requires the removal of water. Ensure your reaction is set up to facilitate water removal, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Reducing Agent Incompatibility: The choice of reducing agent is critical. Sodium borohydride (NaBH4) can reduce the starting aldehyde or ketone, while sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for the imine.[4][5]

  • pH of the Reaction: The pH needs to be controlled. Imine formation is favored under slightly acidic conditions, but if the pH is too low, the amine will be protonated and become non-nucleophilic.

  • Over-alkylation: The product secondary amine can sometimes react further to form a tertiary amine. This can be minimized by using the primary amine in slight excess.

Q: I am isolating the starting aldehyde/ketone and the alcohol byproduct instead of the desired amine. Why is this happening?

A: This indicates that the reduction of the carbonyl compound is occurring faster than the imine formation and subsequent reduction. This is a common issue when using a non-selective reducing agent like sodium borohydride in a one-pot procedure.[4] Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. Alternatively, switch to a more imine-selective reducing agent like sodium cyanoborohydride.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight, or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination with this compound

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a dehydrating agent such as activated 4 Å molecular sieves.

  • If necessary, add a catalytic amount of a mild acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Handling_Workflow cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction cluster_cleanup Cleanup & Storage start Start inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm dry_glass Use Oven-Dried Glassware inert_atm->dry_glass weigh Weigh Reagent Under Inert Gas dry_glass->weigh Maintain inert atm. transfer Transfer via Syringe weigh->transfer add_reagent Add to Reaction Mixture transfer->add_reagent monitor Monitor Reaction add_reagent->monitor quench Quench Reaction monitor->quench store Store Remainder Under Inert Gas quench->store end End store->end

Caption: Workflow for handling air-sensitive this compound.

Reductive_Amination_Logic cluster_start Starting Materials cluster_reaction Reaction Steps cluster_outcome Possible Outcomes carbonyl Aldehyde or Ketone imine_formation Imine Formation (Acid Catalyst, H2O Removal) carbonyl->imine_formation side_product2 Alcohol Byproduct carbonyl->side_product2 Side Reaction (Non-selective reduction) amine This compound amine->imine_formation reduction Reduction of Imine (Selective Reducing Agent) imine_formation->reduction side_product1 Starting Materials Unreacted imine_formation->side_product1 Incomplete product Desired Secondary Amine reduction->product Successful

Caption: Logical flow of a reductive amination reaction.

References

troubleshooting failed reactions with 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzylamine. The information is tailored to address common challenges encountered during chemical synthesis, particularly in amide coupling and reductive amination reactions.

Troubleshooting Failed Reactions

Amide Bond Formation

The trifluoromethoxy (-OCF₃) group on the phenyl ring of this compound is strongly electron-withdrawing.[1] This reduces the nucleophilicity of the benzylamine's nitrogen atom, which can lead to sluggish or incomplete amide coupling reactions.[1]

Problem 1: Low or No Amide Product Formation

Possible Cause Recommended Solution Rationale
Reduced Nucleophilicity of the Amine 1. Use a more potent coupling reagent: Switch from standard reagents like EDC/HOBt to more reactive ones such as HATU, HBTU, or COMU.[2] 2. Increase reaction temperature: Cautiously increase the temperature to provide sufficient energy to overcome the activation barrier. Monitor for decomposition. 3. Extended reaction time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor progress by TLC or LC-MS.The electron-withdrawing -OCF₃ group deactivates the amine, requiring more forceful conditions to drive the reaction to completion.[1] More potent coupling agents create a more reactive activated ester intermediate.
Suboptimal Reaction Conditions 1. Solvent Choice: Use polar aprotic solvents like DMF or NMP to ensure solubility of all reactants. 2. Base Selection: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize acids without competing in the reaction.Proper solvent and base selection are crucial for efficient amide coupling, especially with challenging substrates.
Poor Quality of Reagents 1. Amine Purity: Ensure the this compound is pure and free of moisture. Consider purification by distillation if necessary. 2. Coupling Reagent Integrity: Use fresh, high-quality coupling reagents, as they can degrade upon storage.Impurities or degraded reagents can inhibit the reaction or lead to unwanted side products.

Problem 2: Formation of Side Products

Side Product Possible Cause Recommended Solution
Unreacted Activated Ester Incomplete reaction with the amine.Follow the solutions for "Low or No Amide Product Formation." Consider pre-activating the carboxylic acid before adding the amine.
Epimerization (for chiral carboxylic acids) Use of high temperatures or strong bases.Add a racemization suppressant like HOBt or Oxyma.[2] If possible, conduct the reaction at a lower temperature for a longer time.
Reductive Amination

Similar to amide coupling, the reduced nucleophilicity of this compound can hinder the initial imine formation in a reductive amination reaction.

Problem 1: Incomplete Conversion to the Secondary Amine

Possible Cause Recommended Solution Rationale
Inefficient Imine Formation 1. Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards imine formation. 2. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic. 3. Stepwise Procedure: Form the imine first by stirring the aldehyde/ketone and amine together (with a dehydrating agent) before adding the reducing agent.The formation of the imine intermediate is often the rate-limiting step, especially with electron-deficient amines. Removing water and using a catalyst can significantly improve the rate of this step.
Ineffective Reduction 1. Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are effective at reducing imines in the presence of carbonyls.[3] 2. pH Control: Maintain a slightly acidic pH (around 5-6) to ensure the imine is protonated to the more reactive iminium ion without deactivating the amine.The choice of reducing agent is critical to avoid the reduction of the starting aldehyde or ketone. The reactivity of the reducing agent can be pH-dependent.
Steric Hindrance If using a sterically hindered ketone or aldehyde, consider increasing the reaction temperature and time.Steric bulk around the carbonyl or amine can slow down the reaction.

Problem 2: Reduction of the Starting Carbonyl

Side Product Possible Cause Recommended Solution
Alcohol from Aldehyde/Ketone The reducing agent is too reactive and is reducing the carbonyl compound before imine formation.Use a less reactive borohydride reagent such as NaBH(OAc)₃, which is generally selective for the iminium ion over the carbonyl. Allow for sufficient time for imine formation before adding the reducing agent if performing a stepwise reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow compared to benzylamine?

A: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. It reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine. This decreased electron density makes the amine less nucleophilic and therefore less reactive towards electrophiles like activated carboxylic acids or carbonyls.

Q2: What is the best general-purpose coupling reagent for forming amides with this amine?

A: For challenging amines like this compound, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU are often more effective than carbodiimides like EDC. They tend to provide higher yields and faster reaction times.

Q3: How can I monitor the progress of my reductive amination?

A: Thin-layer chromatography (TLC) is a convenient method. You can spot the starting aldehyde/ketone, the amine, a co-spot of both, and the reaction mixture. The formation of a new, typically less polar spot corresponding to the imine (before reduction) or the final secondary amine product indicates the reaction is proceeding. Staining with ninhydrin can be useful for visualizing the amine spots.

Q4: My product is difficult to purify. What are some common strategies?

A: For amide products, purification is typically achieved by flash column chromatography on silica gel. For secondary amines from reductive amination, an acidic wash (e.g., with 1M HCl) can be used to extract the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

Q5: Are there any specific safety precautions for this compound?

A: Yes, this compound is classified as corrosive and can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).

  • Add activated 3Å or 4Å molecular sieves to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or acid-base extraction.

Visualizations

Amide_Coupling_Workflow start Start: Carboxylic Acid + Amine coupling_reagent Add Coupling Reagent (e.g., HATU) + Base (DIPEA) in DMF start->coupling_reagent pre_activation Pre-activation (15-30 min, RT) coupling_reagent->pre_activation add_amine Add This compound pre_activation->add_amine reaction Reaction (Monitor by TLC/LC-MS) RT to 50°C add_amine->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup troubleshoot1 Troubleshooting: - Use stronger coupling agent - Increase temperature/time reaction->troubleshoot1 Low Yield? purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: Workflow for amide coupling with this compound.

Reductive_Amination_Workflow start Start: Aldehyde/Ketone + Amine mix_reagents Mix in DCM/DCE with Molecular Sieves start->mix_reagents imine_formation Imine Formation (1-2h, RT) mix_reagents->imine_formation add_reductant Add NaBH(OAc)₃ (portion-wise) imine_formation->add_reductant troubleshoot2 Troubleshooting: - Add cat. Acetic Acid - Pre-form imine longer imine_formation->troubleshoot2 Incomplete? reduction Reduction (Monitor by TLC/LC-MS) RT add_reductant->reduction quench Quench (sat. NaHCO₃) reduction->quench purification Purification (Chromatography or Acid-Base Extraction) quench->purification product Final Secondary Amine Product purification->product

Caption: Workflow for reductive amination with this compound.

References

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)benzylamine, with a particular focus on addressing the challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common laboratory and industrially scalable routes for the synthesis of this compound typically start from 2-(trifluoromethoxy)benzonitrile or 2-(trifluoromethoxy)benzaldehyde. The key transformations involve:

  • Reduction of 2-(Trifluoromethoxy)benzonitrile: This is a widely used method involving the reduction of the nitrile functionality to a primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃·THF), or catalytic hydrogenation.

  • Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde: This two-step, one-pot process involves the reaction of the aldehyde with an ammonia source (like ammonia, ammonium acetate, or hydroxylamine) to form an imine, which is then reduced in situ to the desired benzylamine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Q2: During the scale-up of the nitrile reduction, I am observing a decrease in yield and the formation of side products. What could be the cause?

A2: Several factors can contribute to decreased yield and the formation of impurities during the scale-up of the nitrile reduction. These include:

  • Poor Heat Transfer: The reduction of nitriles is often highly exothermic. In large-scale reactors, inefficient heat dissipation can lead to localized overheating, causing decomposition of the starting material, product, or reagents, and promoting side reactions.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor dispersion of the reducing agent, resulting in incomplete reaction and the formation of partially reduced intermediates.

  • Reagent Addition Rate: A rapid addition of the reducing agent on a large scale can overwhelm the cooling capacity of the reactor, leading to an uncontrolled exotherm.

  • Quenching Procedure: The quenching of reactive reducing agents like LiAlH₄ is highly exothermic and can be hazardous on a large scale if not performed with extreme care and at a controlled rate.

Q3: What are the primary safety concerns when working with trifluoromethoxy compounds on a larger scale?

A3: The trifluoromethoxy group is generally stable, but the synthesis of compounds containing this moiety can involve hazardous reagents and conditions. Key safety considerations include:

  • Handling of Fluorinating Reagents: If the synthesis of the starting material involves fluorination steps, the use of highly toxic and corrosive reagents like elemental fluorine or hydrogen fluoride requires specialized equipment and handling procedures.

  • Exothermic Reactions: As mentioned, many of the reduction and quenching steps are highly exothermic and require careful thermal management to prevent runaway reactions.

  • Hydrogen Gas Handling: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which requires appropriately rated equipment and a controlled environment.

  • Toxicity of Intermediates and Byproducts: Some intermediates and potential byproducts in the synthesis may be toxic or corrosive. A thorough understanding of the reaction mechanism and potential side reactions is crucial for safe handling and waste disposal.

Q4: I am having difficulty with the purification of this compound at a multi-kilogram scale. What are some effective purification strategies?

A4: Large-scale purification of benzylamines can be challenging. Here are some recommended strategies:

  • Distillation: If the product is thermally stable, vacuum distillation is often the most efficient and scalable method for purification.

  • Crystallization of a Salt: Benzylamines can be converted to their corresponding salts (e.g., hydrochloride or sulfate) by treatment with an acid. These salts are often crystalline and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Liquid-Liquid Extraction: A carefully designed series of extractions with immiscible solvents at different pH values can effectively remove acidic and neutral impurities.

  • Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient amount of reducing agent.2. Poor quality of reducing agent.3. Inefficient mixing.4. Reaction temperature is too low.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).2. Use a freshly opened or properly stored reducing agent.3. Increase the stirring speed and ensure proper reactor geometry.4. Gradually increase the reaction temperature while monitoring for exotherms.
Formation of Secondary Amine Impurity (dibenzylamine derivative) 1. Reaction of the product benzylamine with an intermediate imine.2. High reaction temperature.1. Use a larger excess of the ammonia source in reductive amination.2. Maintain a lower reaction temperature.
Product Decomposition during Workup 1. Overheating during solvent removal.2. Exposure to strong acids or bases for prolonged periods.1. Use a rotary evaporator under reduced pressure for solvent removal.2. Minimize the time the product is in contact with strong acids or bases.
Difficulty in Isolating the Product 1. Product is highly soluble in the aqueous phase during extraction.2. Formation of an emulsion during extraction.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product.2. Add a small amount of a different organic solvent or brine to break the emulsion.
Low Purity after Purification 1. Inefficient distillation.2. Co-crystallization of impurities with the product salt.1. Use a fractionating column for distillation.2. Perform multiple recrystallizations from different solvent systems.

Experimental Protocol: Synthesis of this compound via Nitrile Reduction

This protocol describes a representative lab-scale synthesis that can be adapted for scale-up with appropriate engineering controls.

Reaction: Reduction of 2-(Trifluoromethoxy)benzonitrile with Lithium Aluminum Hydride (LiAlH₄)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Trifluoromethoxy)benzonitrile187.1118.7 g0.1
Lithium Aluminum Hydride (LiAlH₄)37.954.2 g0.11
Anhydrous Tetrahydrofuran (THF)-400 mL-
1 M Sodium Hydroxide (NaOH)-50 mL-
Water (H₂O)-10 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with LiAlH₄ (4.2 g, 0.11 mol) and anhydrous THF (200 mL).

  • Reagent Addition: A solution of 2-(trifluoromethoxy)benzonitrile (18.7 g, 0.1 mol) in anhydrous THF (200 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition rate should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (10 mL), followed by 1 M NaOH (50 mL). Caution: This quenching process is highly exothermic and generates hydrogen gas.

  • Workup: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF (2 x 50 mL).

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by vacuum distillation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Scale-up Issue Encountered LowYield Low Yield Start->LowYield Impurity Impurity Profile Changed Start->Impurity IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Products Observed LowYield->SideProducts Impurity->SideProducts ThermalControl Check Thermal Control IncompleteReaction->ThermalControl Mixing Evaluate Mixing Efficiency IncompleteReaction->Mixing ReagentStoichiometry Verify Reagent Stoichiometry/Purity IncompleteReaction->ReagentStoichiometry ReactionTimeTemp Optimize Reaction Time/Temperature IncompleteReaction->ReactionTimeTemp SideProducts->ThermalControl QuenchWorkup Review Quench/ Workup Protocol SideProducts->QuenchWorkup

Technical Support Center: Managing Exothermic Reactions of 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2-(Trifluoromethoxy)benzylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Physical and Safety Data Summary

A clear understanding of the physical and safety properties of this compound is crucial for safe handling and reaction management. The following table summarizes key data points.

PropertyValueSource
CAS Number 175205-64-8[1]
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
Appearance Colorless to light yellow clear liquid to cloudy liquid[1]
Boiling Point 77 °C @ 12 mmHg[1]
Density 1.27 g/cm³[1]
Hazards Corrosive, causes severe skin burns and eye damage. Thermal decomposition can release irritating gases and vapors.[2][3]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[3]

Troubleshooting Guide for Exothermic Reactions

This guide addresses common issues that may arise during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Question: My reaction temperature is spiking uncontrollably as I add a reagent to this compound. What should I do and what could be the cause?

  • Answer: An uncontrolled temperature increase indicates a potential thermal runaway, which is a serious safety hazard.

    • Immediate Actions:

      • Stop the addition of the reagent immediately.

      • Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).

      • If the temperature continues to rise, be prepared to execute an emergency quench procedure with a suitable, pre-determined quenching agent.

    • Potential Causes & Solutions:

      • Reagent addition is too fast: The rate of heat generation is exceeding the rate of heat removal.

        • Solution: Reduce the addition rate. For future experiments, consider using a syringe pump for precise and controlled addition.

      • Inadequate cooling: The cooling system is not sufficient for the scale of the reaction.

        • Solution: Ensure the cooling bath is at the appropriate temperature and that the reaction flask has good thermal contact. For larger scale reactions, a more efficient cooling system may be necessary.

      • High concentration of reactants: More concentrated solutions can lead to faster reaction rates and greater heat generation.

        • Solution: Dilute the reactants with a suitable solvent to moderate the reaction rate.

Issue 2: Reaction Temperature Increases Significantly, but Remains Below the Solvent's Boiling Point

  • Question: The reaction is noticeably exothermic, but I can still control the temperature. Is this a concern?

  • Answer: Yes, even a controlled exotherm can be a concern, as it may lead to the formation of impurities or decomposition of sensitive reagents or products.

    • Potential Causes & Solutions:

      • Localized heating: Poor mixing can create "hot spots" in the reaction mixture where the temperature is significantly higher than the bulk temperature.

        • Solution: Ensure vigorous and efficient stirring throughout the reaction.

      • Reaction is inherently highly exothermic: Some reactions, such as amidations with highly activated acyl chlorides or alkylations with reactive electrophiles, will generate a significant amount of heat.

        • Solution: Maintain a low reaction temperature and control the addition rate of the limiting reagent carefully. Consider a "reverse addition" where the more reactive component is added to a solution of the other reactant.

Issue 3: Low Yield or Formation of Multiple Byproducts

  • Question: My reaction with this compound is giving a low yield and my TLC/LC-MS shows multiple spots. Could this be related to the exotherm?

  • Answer: Absolutely. Poor temperature control is a common cause of low yields and impurity formation.

    • Potential Causes & Solutions:

      • Decomposition: The desired product or starting materials may be thermally unstable at the elevated temperatures caused by the exotherm.

        • Solution: Conduct the reaction at a lower temperature and ensure strict temperature control throughout the process.

      • Side reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of unwanted byproducts.

        • Solution: Optimize the reaction temperature to favor the desired transformation. This may require screening a range of temperatures.

Frequently Asked Questions (FAQs)

Q1: What types of reactions with this compound are likely to be exothermic?

A1: As a primary amine, this compound will undergo exothermic reactions with a variety of electrophiles. Be particularly cautious with:

  • Acylations: Reactions with acyl chlorides, anhydrides, and activated esters to form amides.

  • Alkylations: Reactions with alkyl halides and other alkylating agents.

  • Reductive aminations: The initial formation of the imine/iminium ion can be exothermic, as can the subsequent reduction step depending on the reducing agent used.

  • Reactions with strong acids: Acid-base neutralization is a highly exothermic process.

Q2: How can I assess the potential exotherm of a new reaction with this compound before running it in the lab?

A2: Before performing a new reaction, especially on a larger scale, a thorough hazard evaluation is essential.

  • Literature Review: Search for similar reactions with analogous compounds to get an idea of the potential exotherm.

  • Small-Scale Test Reaction: Always perform a new reaction on a small scale (milligrams to a few grams) first to observe the thermal behavior. Use a thermometer to monitor the internal temperature.

  • Thermal Analysis: For industrial applications or large-scale reactions, it is highly recommended to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the onset of any decomposition reactions.

Q3: What are the best practices for setting up a reaction with this compound to manage a potential exotherm?

A3:

  • Proper Glassware and Equipment: Use a round-bottom flask of an appropriate size (not more than half full) equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a means for controlled reagent addition (e.g., a dropping funnel or syringe pump), and a condenser under an inert atmosphere.

  • Cooling Bath: Have a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) ready and of sufficient size to effectively cool the reaction.

  • Slow Addition: Add the most reactive reagent slowly and in a controlled manner to the solution of the other reactant.

  • Continuous Monitoring: Never leave a potentially exothermic reaction unattended.

Q4: What should be included in an emergency plan for a runaway reaction?

A4:

  • Quenching Agent: Identify a suitable quenching agent that will quickly and safely stop the reaction without generating excessive gas or other hazards. The quench should be tested on a small scale.

  • Cooling: Have a larger or colder cooling bath readily available.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Evacuation Route: Be aware of your nearest emergency exit.

Experimental Protocol: General Procedure for Amide Synthesis with an Acyl Chloride

This protocol provides a general methodology for the acylation of this compound, a reaction that is often exothermic. This is a generalized procedure and must be adapted and optimized for specific substrates. A small-scale trial is essential before proceeding to a larger scale.

  • Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling:

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Dissolve the acyl chloride (1.05 eq) in the same anhydrous solvent in the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental Workflow for Managing Exothermic Reactions

Exothermic_Workflow A Reaction Planning & Hazard Assessment B Small-Scale Trial Reaction A->B H Exotherm Observed? B->H C Scale-Up Reaction Setup D Controlled Reagent Addition (Monitor Temperature) C->D E Reaction Monitoring D->E F Workup & Isolation E->F G Product Analysis F->G H->C No I Adjust Protocol: - Lower Temperature - Slower Addition - Dilute H->I Yes I->B

Caption: A general workflow for the safe execution of potentially exothermic reactions.

Troubleshooting Logic for Uncontrolled Exotherms

Troubleshooting_Exotherm Start Uncontrolled Temperature Rise Observed Stop Stop Reagent Addition Start->Stop Cool Increase Cooling Stop->Cool CheckStirring Is Stirring Adequate? Cool->CheckStirring ImproveStirring Increase Stir Rate / Use Mechanical Stirrer CheckStirring->ImproveStirring No CheckAddition Was Addition Rate Too Fast? CheckStirring->CheckAddition Yes ImproveStirring->CheckAddition ReduceAddition Reduce Addition Rate / Use Syringe Pump CheckAddition->ReduceAddition Yes CheckConc Are Reactants Too Concentrated? CheckAddition->CheckConc No ReduceAddition->CheckConc Dilute Dilute Reaction Mixture CheckConc->Dilute Yes Quench Emergency Quench if Temperature Still Rises CheckConc->Quench No Dilute->Quench End Re-evaluate Protocol Before Retrying Quench->End

Caption: A decision tree for troubleshooting unexpected exothermic events during a reaction.

References

preventing decomposition of 2-(Trifluoromethoxy)benzylamine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Trifluoromethoxy)benzylamine during chemical reactions.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues observed during reactions involving this compound that may indicate its decomposition.

Observation Potential Cause Recommended Action
Reaction mixture turns yellow or brown Air oxidation of the amine functionality.[1]1. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Use degassed solvents.3. Consider adding an antioxidant if compatible with the reaction chemistry.
Formation of multiple unexpected byproducts (observed by TLC or LC-MS) 1. Reaction temperature is too high, leading to thermal degradation.2. Incompatible reagents or catalysts causing side reactions.1. Lower the reaction temperature and monitor the progress over a longer period.2. Screen different solvents to find a more suitable medium.3. Ensure all reagents are pure and free from contaminants.
Low yield of the desired product 1. Decomposition of the starting material.2. The amine group is reacting in an undesired manner.1. Protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction.[2][3][4] 2. Purify the this compound before use, for example, by vacuum distillation.[5]
Formation of insoluble material Polymerization or self-condensation of the benzylamine or its degradation products.1. Add the reagents slowly and at a low temperature.2. Ensure efficient stirring to avoid localized high concentrations of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and their reactivity?

A1: this compound has two primary functional groups: a primary benzylamine and a trifluoromethoxy group attached to the aromatic ring. The benzylamine is a nucleophilic and basic site, prone to reactions with electrophiles and oxidation.[1][2] The trifluoromethoxy group is generally stable and electron-withdrawing, which can influence the reactivity of the aromatic ring and the basicity of the amine.[6]

Q2: Under what conditions is this compound most likely to decompose?

A2: Decomposition is more likely under harsh reaction conditions such as high temperatures, the presence of strong acids or bases, oxidizing agents, and exposure to air and light over prolonged periods.[1][7]

Q3: How can I protect the amine group of this compound during a reaction?

A3: The amine group can be protected using standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[2][3][4] The choice of protecting group will depend on the specific reaction conditions you plan to use for the subsequent steps.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8] It is sensitive to air and may absorb carbon dioxide.[1]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reactions

This protocol describes a general method for setting up a reaction under an inert atmosphere to prevent air-oxidation of this compound.

  • Glassware Preparation: Flame-dry all glassware (round-bottom flask, condenser, etc.) under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Add all solid reagents to the reaction flask.

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add degassed anhydrous solvent via a cannula or syringe.

  • Amine Addition: Add this compound dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Boc-Protection of this compound

This protocol provides a method for protecting the amine group as a tert-butoxycarbonyl (Boc) carbamate.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected amine by column chromatography on silica gel.

Visualizations

Decomposition_Pathway A This compound B Oxidation A->B [O₂], light, heat C N-oxide intermediate B->C D Further Decomposition (e.g., Imine formation) C->D E Decomposition Products D->E Troubleshooting_Workflow Start Decomposition Observed Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Inert_Atmosphere Implement inert atmosphere conditions Check_Atmosphere->Inert_Atmosphere No Check_Temp Is the reaction temperature too high? Check_Atmosphere->Check_Temp Yes Inert_Atmosphere->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Protecting_Group Consider amine protection strategy Check_Temp->Protecting_Group No Lower_Temp->Protecting_Group Implement_PG Use Boc or Cbz protection Protecting_Group->Implement_PG Yes End Problem Resolved Protecting_Group->End No Implement_PG->End

References

analytical methods for monitoring 2-(Trifluoromethoxy)benzylamine reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 2-(Trifluoromethoxy)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and to offer detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?

A1: The most common and effective techniques for monitoring the reaction of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique will depend on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., quantitative conversion, byproduct identification).

Q2: What are the key challenges when analyzing this compound and its derivatives?

A2: Key challenges include the potential for peak tailing in HPLC due to the basic nature of the amine group, the need for derivatization in some GC analyses to improve volatility and peak shape, and potential complexities in NMR spectral interpretation due to the presence of the trifluoromethoxy group. Careful method development is crucial to address these challenges.

Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?

A3: To mitigate peak tailing, which is often caused by the interaction of the basic amine with residual silanols on the silica-based column, you can:

  • Use a modern, end-capped C18 or phenyl-hexyl column.

  • Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is protonated.

  • Incorporate a mobile phase additive like triethylamine (TEA) or use a buffered mobile phase. [1]

  • Employ a lower sample concentration to avoid column overload.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: While not always mandatory, derivatization of the primary amine group, for instance through silylation (e.g., with BSTFA or MSTFA), can significantly improve peak shape and thermal stability, leading to more reproducible results.[2]

Q5: What NMR nuclei are useful for monitoring reactions of this compound?

A5: Both ¹H NMR and ¹⁹F NMR are highly valuable. ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. ¹⁹F NMR is particularly useful as the trifluoromethoxy group provides a distinct signal that is sensitive to changes in the chemical environment, offering a clear window into the reaction's progress.[3]

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction of the basic amine with acidic silanol groups on the column.[1] - Column overload. - Inappropriate mobile phase pH.- Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Lower the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated. - Reduce the injection volume or sample concentration.
Poor Resolution - Inadequate separation between reactant, product, and/or byproducts. - Suboptimal mobile phase composition.- Optimize the mobile phase gradient or isocratic composition. - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Use a column with a different selectivity.
Inconsistent Retention Times - Fluctuations in pump pressure or mobile phase composition.[4] - Temperature variations.[2] - Column degradation.- Ensure the mobile phase is properly degassed. - Check the HPLC system for leaks. - Use a column oven to maintain a constant temperature.[2] - Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks - Contamination from the sample, solvent, or system. - Late eluting peaks from a previous injection.- Run a blank gradient to identify the source of contamination. - Ensure high purity solvents and sample diluents are used. - Implement a column wash step at the end of each run.
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) - Active sites in the inlet liner or column. - Analyte degradation at high temperatures. - Co-elution with matrix components.- Use a deactivated inlet liner. - Consider derivatization of the amine group. - Optimize the GC oven temperature program, starting at a lower temperature. - Ensure proper sample clean-up.
Low Signal Intensity - Inefficient ionization. - Adsorption of the analyte in the system. - Leaks in the system.- Confirm the MS is properly tuned. - Check for and resolve any leaks in the GC or MS system.[5] - Use a deactivated column and liner.
Irreproducible Results - Inconsistent injection volume. - Degradation of the sample in the autosampler. - Shifting retention times.- Check the autosampler syringe for air bubbles or damage. - Ensure the sample is stable in the chosen solvent over the analysis time. - Verify the carrier gas flow rate is constant and the oven temperature is stable.
NMR Reaction Monitoring Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Broad or Distorted Peaks - Poor magnetic field homogeneity (shimming). - Presence of paramagnetic impurities. - Sample viscosity changes during the reaction.- Re-shim the spectrometer before each measurement or use a sample with a lock solvent for better stability.[6] - Filter the sample if solids are present. - If possible, dilute the reaction mixture.
Difficulty in Phasing Spectra - Changes in the sample composition affecting the magnetic field.- Use an automated phasing routine if available in the software. - Acquire a new reference spectrum with the final reaction mixture for better phasing.
Inaccurate Quantification - Peak overlap. - Incomplete relaxation of nuclei between scans.- Use ¹⁹F NMR for a less crowded spectrum if applicable. - Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest). - Use a well-defined, non-reactive internal standard.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a general starting point for monitoring the consumption of this compound and the formation of a less polar product.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile).

GC-MS Method for Reaction Monitoring

This protocol is suitable for volatile and thermally stable products.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Scan Range: m/z 40-450

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). If derivatization is needed, evaporate the solvent and follow a standard silylation protocol.

NMR Spectroscopy for Reaction Monitoring
  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Solvent: Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard: A non-reactive compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative results)

    • Number of Scans: 4-8 (adjust for desired signal-to-noise)

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single pulse

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • Procedure:

    • At each time point, withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Prepare the sample by dissolving the aliquot in the deuterated solvent containing the internal standard.

    • Acquire ¹H and/or ¹⁹F NMR spectra.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals of the starting material, product, and internal standard to determine the relative concentrations and calculate the reaction conversion.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the analytical methods described. Actual values will vary depending on the specific instrumentation, reaction conditions, and product formed.

Table 1: Hypothetical HPLC Retention Times

CompoundRetention Time (min)
This compound8.5
A Less Polar Product12.2
A More Polar Byproduct5.1

Table 2: Hypothetical GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound7.8191 (M+), 172, 145, 109
Product of an Amidation Reaction11.2Dependent on the acyl group

Table 3: Hypothetical NMR Chemical Shifts (in CDCl₃)

Compound¹H NMR (ppm)¹⁹F NMR (ppm)
This compound~7.2-7.4 (m, 4H, Ar-H), ~3.9 (s, 2H, CH₂), ~1.6 (s, 2H, NH₂)~ -58.0 (s)
ProductDependent on the specific product structureShifted from -58.0 ppm

Visualizations

Troubleshooting_Workflow start Analytical Problem (e.g., Peak Tailing, No Signal) check_system Check Instrument Parameters & Setup start->check_system check_method Review Analytical Method Parameters start->check_method check_sample Evaluate Sample Preparation & Stability start->check_sample isolate_cause Isolate the Cause check_system->isolate_cause check_method->isolate_cause check_sample->isolate_cause implement_solution Implement Corrective Action isolate_cause->implement_solution verify_fix Verify Resolution implement_solution->verify_fix Reaction_Monitoring_Logic cluster_reaction Chemical Reaction cluster_analysis Analytical Monitoring reactant This compound product Desired Product reactant->product Reagents, Time, Temp sampling Take Aliquot at Time 't' reactant->sampling product->sampling analysis Analyze by HPLC, GC-MS, or NMR sampling->analysis data Quantitative Data (% Conversion) analysis->data decision Decision data->decision Reaction Complete? stop Stop Reaction decision->stop Yes continue_rxn Continue Monitoring decision->continue_rxn No continue_rxn->sampling

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during chemical reactions involving 2-(Trifluoromethoxy)benzylamine. Our goal is to help you diagnose and resolve common problems to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield decreasing when using this compound with a palladium catalyst?

A significant drop in yield is often indicative of catalyst deactivation or poisoning. Several factors related to the unique structure of this compound can contribute to this issue:

  • Amine Coordination: The primary amine group in this compound can act as a Lewis base and strongly coordinate to the palladium center. This coordination can block active sites, preventing the substrate from accessing the catalyst and thus inhibiting the reaction. In some cases, the formation of stable palladium-amine complexes can lead to the removal of the active catalyst from the catalytic cycle.

  • Electron-Deficient Nature: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing.[1][2] This effect reduces the electron density on the aromatic ring and, consequently, the basicity of the amine. While this might slightly reduce its poisoning potential compared to more electron-rich amines, it also makes the amine less nucleophilic, which can slow down the desired reaction and make the catalyst more susceptible to other deactivation pathways over longer reaction times.[3]

  • Impurities: Trace impurities in the starting material, reagents, or solvents can act as catalyst poisons. Common culprits include sulfur compounds, water, and other coordinating species.

Q2: Can the trifluoromethoxy group itself poison the catalyst?

While direct poisoning by the trifluoromethoxy group is not a commonly reported mechanism, its strong electron-withdrawing nature can indirectly contribute to catalyst deactivation. The -OCF3 group's influence on the electronic properties of the molecule can affect the stability of key intermediates in the catalytic cycle.[1][2] More commonly, the challenges in reactions with molecules containing this group are associated with the altered reactivity of the molecule itself (e.g., reduced nucleophilicity of the amine).[3]

Q3: What are the common signs of catalyst poisoning in my reaction?

Common indicators of catalyst poisoning include:

  • A noticeable decrease in reaction rate or a complete stall of the reaction.

  • A significant drop in product yield compared to previous runs with a fresh catalyst.

  • The need for higher catalyst loading to achieve the same conversion.

  • A change in the color of the reaction mixture, which might indicate a change in the oxidation state of the palladium catalyst.

Q4: Can a poisoned catalyst from a reaction with this compound be regenerated?

Yes, in many cases, catalysts poisoned by amines can be regenerated, depending on the severity and nature of the poisoning. Common methods include:

  • Washing: Washing the catalyst with acidic solutions can help remove coordinated amines.

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere can burn off organic residues.

  • Chemical Treatment: Specific chemical treatments can be employed to remove strongly bound poisons. For instance, washing with a solution of an alkali metal bicarbonate or carbonate has been reported to reactivate palladium catalysts poisoned by nitrogen-containing impurities.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Amine 1. Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial poisoning.
2. Use a Ligand-Protected Catalyst: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can help stabilize the palladium center and prevent strong coordination of the amine.[4]
3. Slow Addition of Amine: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the free amine, reducing its inhibitory effect.
Inhibition by Electron-Deficient Nature of the Amine 1. Optimize Reaction Conditions: Increase the reaction temperature and/or time to overcome the lower reactivity of the electron-deficient amine.[3]
2. Stronger Base: Use a stronger base (e.g., NaOt-Bu or LHMDS) to facilitate the deprotonation of the amine and promote the catalytic cycle.[3]
Impurity-Related Poisoning 1. Purify Reagents: Ensure all starting materials, including the this compound, aryl halide, and solvents, are of high purity and anhydrous.
2. Use of Scavengers: In some cases, adding a scavenger for specific poisons (e.g., a small amount of a non-coordinating base to neutralize acidic impurities) can be beneficial.
Issue 2: Catalyst Deactivation Over Multiple Runs
Potential Cause Troubleshooting Steps
Leaching of Palladium 1. Use a Heterogeneous Catalyst: Employing a supported palladium catalyst (e.g., Pd on carbon) can reduce leaching into the solution.
2. Optimize Solvent: Choose a solvent that minimizes the solubility of the palladium species.
Sintering of Catalyst Particles 1. Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the agglomeration of metal nanoparticles.[5]
2. Use a Stabilizing Support: A support material with strong metal-support interactions can help maintain the dispersion of the palladium particles.
Fouling by Reaction Byproducts 1. Catalyst Washing: After each run, wash the catalyst with a suitable solvent to remove adsorbed organic residues.
2. Calcination: For some heterogeneous catalysts, a controlled calcination step can burn off coke and other deposits.

Quantitative Data Summary

The following tables summarize typical quantitative data observed in palladium-catalyzed reactions, which can be used as a benchmark for troubleshooting. Note that this data is generalized from reactions with similar amine substrates due to the limited availability of data specifically for this compound.

Table 1: Effect of Catalyst Loading and Ligand on Yield in a Typical Buchwald-Hartwig Amination

Catalyst SystemCatalyst Loading (mol%)Amine SubstrateYield (%)
Pd(OAc)₂ / P(t-Bu)₃1.0Electron-Rich Aniline>95
Pd(OAc)₂ / P(t-Bu)₃1.0Electron-Deficient Aniline<20
XPhos Pd G31.0Electron-Deficient Aniline85-95[3]
RuPhos Pd G22.0Sterically Hindered Benzylamine70-85

Table 2: Impact of Poisons on Catalyst Performance

CatalystPoison (Concentration)Effect on Reaction Rate
Pd/CThiophene (10 ppm)>90% decrease
Pd(OAc)₂ / XPhosExcess Primary Amine (>5 equiv.)Significant inhibition
Pd on Al₂O₃Water (>1%)Moderate to severe deactivation

Experimental Protocols

Protocol 1: Standard Procedure for a Buchwald-Hartwig Amination with this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, and the palladium precatalyst.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration by Acidic Washing

Materials:

  • Poisoned palladium catalyst (e.g., Pd/C)

  • Dilute hydrochloric acid (0.1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Recover the poisoned catalyst by filtration.

  • Wash the catalyst thoroughly with the reaction solvent to remove any residual organic compounds.

  • Suspend the catalyst in a dilute solution of hydrochloric acid (0.1 M) and stir for 30 minutes at room temperature. This step helps to remove coordinated amines.

  • Filter the catalyst and wash with deionized water until the filtrate is neutral.

  • Wash the catalyst with ethanol.

  • Dry the catalyst in a vacuum oven at 60-80 °C before reuse.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions amine_poisoning Hypothesis: Amine Poisoning check_catalyst->amine_poisoning impurity_poisoning Hypothesis: Impurity Poisoning check_reagents->impurity_poisoning low_reactivity Hypothesis: Low Substrate Reactivity optimize_conditions->low_reactivity amine_poisoning->impurity_poisoning No solution_ligand Solution: Use Bulky Ligand amine_poisoning->solution_ligand Yes solution_slow_addition Solution: Slow Amine Addition amine_poisoning->solution_slow_addition Yes impurity_poisoning->low_reactivity No solution_purify Solution: Purify Reagents impurity_poisoning->solution_purify Yes solution_conditions Solution: Increase Temp/Time, Stronger Base low_reactivity->solution_conditions Yes end Reaction Optimized solution_ligand->end solution_slow_addition->end solution_purify->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in reactions.

Catalyst_Poisoning_Mechanisms cluster_catalyst Palladium Catalyst cluster_poisons Potential Poisons Active_Site Active Site Amine This compound Amine->Active_Site Coordination (Poisoning) Impurities Sulfur, Water, etc. Impurities->Active_Site Strong Binding (Poisoning) Byproducts Reaction Byproducts Byproducts->Active_Site Fouling

Caption: Mechanisms of catalyst deactivation.

References

Validation & Comparative

comparing reactivity of 2-(Trifluoromethoxy)benzylamine with other benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-(Trifluoromethoxy)benzylamine with other substituted benzylamines. Understanding the impact of the trifluoromethoxy group on the nucleophilicity and basicity of the benzylamine moiety is crucial for applications in medicinal chemistry and drug development, where this functional group is increasingly utilized to modulate physicochemical and pharmacological properties.

Executive Summary

This compound exhibits significantly lower reactivity as a nucleophile compared to unsubstituted benzylamine and benzylamines bearing electron-donating groups. This reduced reactivity is a direct consequence of the potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group. This guide presents a detailed analysis supported by experimental data on basicity (pKa) and nucleophilicity (reaction kinetics), along with experimental protocols for assessing these properties.

Introduction

The benzylamine scaffold is a fundamental building block in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The reactivity of the amino group is a critical determinant of its utility in various chemical transformations, including amide bond formation (acylation), alkylation, and Schiff base formation. The introduction of substituents on the aromatic ring can profoundly alter this reactivity by modulating the electron density on the nitrogen atom.

The trifluoromethoxy (-OCF3) group has gained prominence in drug design due to its unique combination of properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] However, the strong inductive effect of the -OCF3 group also significantly diminishes the nucleophilicity and basicity of the benzylamine, a factor that must be carefully considered during synthetic planning.

Comparative Analysis of Basicity (pKa)

The basicity of a benzylamine is quantified by the pKa of its conjugate acid, the benzylammonium ion. A lower pKa value indicates a weaker base. The electron-withdrawing trifluoromethoxy group is expected to destabilize the positive charge on the benzylammonium ion, thereby lowering its pKa.

For a qualitative comparison, consider the established pKa values of other substituted benzylammonium ions:

CompoundSubstituentpKa of Conjugate AcidBasicity vs. Benzylamine
4-Methoxybenzylamine4-OCH₃ (Electron-Donating)~9.7More Basic
BenzylamineH9.33[4]-
4-Chlorobenzylamine4-Cl (Electron-Withdrawing)~9.1Less Basic
4-Nitrobenzylamine4-NO₂ (Strongly Electron-Withdrawing)~8.7Significantly Less Basic
This compound 2-OCF₃ (Strongly Electron-Withdrawing) Estimated < 9.0 Significantly Less Basic

Table 1: Comparison of pKa values and basicity of substituted benzylamines.

G cluster_0 Basicity Trend 4-Methoxybenzylamine 4-Methoxybenzylamine Benzylamine Benzylamine 4-Chlorobenzylamine 4-Chlorobenzylamine This compound This compound

Comparative Analysis of Nucleophilicity (Reactivity)

The nucleophilicity of a benzylamine is its ability to donate its lone pair of electrons to an electrophile. This property is directly related to its basicity; weaker bases are generally weaker nucleophiles. The electron-withdrawing -OCF3 group at the ortho position significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing down its reaction rate with electrophiles.

A study on the nucleophilic substitution reaction of meta- and para-substituted benzylamines with benzyl bromide demonstrated that electron-withdrawing groups, such as chloro, trifluoromethyl, and nitro groups, decrease the rate of the reaction, while electron-donating groups like methoxy and methyl increase the rate compared to the unsubstituted benzylamine.[1] Although this study did not include this compound, the trend strongly suggests that it would be significantly less reactive than benzylamine.

To provide a quantitative comparison, we can analyze the expected relative rates of a common reaction, such as N-acylation with acetic anhydride.

CompoundSubstituentExpected Relative Rate of N-Acylation
4-Methoxybenzylamine4-OCH₃ (Electron-Donating)Fastest
BenzylamineHFast
4-Chlorobenzylamine4-Cl (Electron-Withdrawing)Slow
4-Nitrobenzylamine4-NO₂ (Strongly Electron-Withdrawing)Slower
This compound 2-OCF₃ (Strongly Electron-Withdrawing) Slowest

Table 2: Expected relative reactivity of substituted benzylamines in N-acylation.

G cluster_1 Nucleophilic Reactivity HighReactivity High Reactivity (Electron-Donating Groups) ModerateReactivity Moderate Reactivity (Unsubstituted) LowReactivity Low Reactivity (Electron-Withdrawing Groups)

Experimental Protocols

To experimentally validate the comparative reactivity, the following protocols can be employed.

Protocol 1: Determination of Relative Basicity by Competitive Protonation

This experiment determines the relative basicity of two amines by allowing them to compete for a limited amount of acid.

Materials:

  • This compound

  • Benzylamine (or another reference benzylamine)

  • Anhydrous, non-polar solvent (e.g., dichloromethane)

  • Standardized solution of a strong acid in a non-aqueous solvent (e.g., HCl in diethyl ether)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In an NMR tube, prepare an equimolar solution of this compound and the reference benzylamine in CDCl₃.

  • Acquire a ¹H NMR spectrum of the mixture.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amines) of the standardized acid solution to the NMR tube.

  • Mix thoroughly and acquire another ¹H NMR spectrum.

  • Integrate the signals corresponding to the free amines and their respective ammonium salts.

  • The ratio of the ammonium salts will indicate the relative basicity. The stronger base will be protonated to a greater extent.

Protocol 2: Determination of Relative Nucleophilicity by Competitive N-Acylation

This experiment measures the relative rates of acylation of two benzylamines competing for a limited amount of an acylating agent.

Materials:

  • This compound

  • Reference benzylamine (e.g., benzylamine, 4-methoxybenzylamine)

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a solution containing equimolar amounts of this compound, the reference benzylamine, and the internal standard in the chosen solvent.

  • Add a sub-stoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total amines) of the acylating agent to initiate the reaction.

  • Monitor the reaction over time by taking aliquots at regular intervals.

  • Quench the reaction in the aliquots (e.g., by adding a large excess of a primary amine like propylamine).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the acylated products of both amines.

  • The ratio of the products formed at each time point will reflect the relative nucleophilicity of the two amines. The more nucleophilic amine will form the product at a faster rate.

G cluster_2 Competitive Reaction Workflow Start Equimolar Mixture of Amines + Internal Standard React Add Sub-stoichiometric Acylating Agent Monitor Take Aliquots over Time Quench Quench Reaction Analyze GC/HPLC Analysis Result Determine Product Ratio (Relative Reactivity)

Conclusion

The presence of a 2-(Trifluoromethoxy) group significantly deactivates the benzylamine moiety towards reactions involving its nucleophilic character. This is due to the strong electron-withdrawing inductive effect of the -OCF3 group, which reduces the electron density on the nitrogen atom, thereby decreasing both its basicity and nucleophilicity. For researchers in drug development, this means that while this compound can be a valuable building block for introducing the beneficial properties of the trifluoromethoxy group, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of catalysts) may be necessary for transformations such as acylation and alkylation compared to other benzylamines. The provided experimental protocols offer a practical framework for quantifying these reactivity differences in a laboratory setting.

References

A Comparative Spectroscopic Analysis of 2-(Trifluoromethoxy)benzylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of 2-, 3-, and 4-(Trifluoromethoxy)benzylamine isomers.

In the landscape of pharmaceutical and agrochemical research, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, such as the 2-, 3-, and 4-substituted (trifluoromethoxy)benzylamines, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive comparison of these three isomers based on their spectroscopic signatures, offering a valuable resource for their unambiguous identification. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we delved into the distinct spectral features that arise from the varied substitution patterns on the benzene ring. This report presents a summary of key quantitative data, detailed experimental protocols for each analytical technique, and a visual representation of the isomeric comparison to facilitate rapid and accurate structural elucidation.

Comparative Spectroscopic Data

The spectroscopic data for 2-(Trifluoromethoxy)benzylamine, 3-(Trifluoromethoxy)benzylamine, and 4-(Trifluoromethoxy)benzylamine were collected and are summarized in the tables below. These tables highlight the key differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra, which are crucial for their differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the three isomers are most distinguished by the chemical shifts and splitting patterns of the aromatic protons. The position of the electron-withdrawing trifluoromethoxy group and the electron-donating aminomethyl group significantly influences the electronic environment of the protons on the benzene ring.

Isomer Aromatic Protons (ppm) -CH₂- (ppm) -NH₂ (ppm)
This compound ~7.2-7.5 (m, 4H) ~3.9 (s, 2H) ~1.6 (s, 2H)
3-(Trifluoromethoxy)benzylamine ~7.1-7.4 (m, 4H) ~3.8 (s, 2H) ~1.5 (s, 2H)
4-(Trifluoromethoxy)benzylamine ~7.3 (d, 2H), ~7.1 (d, 2H) ~3.8 (s, 2H) ~1.5 (s, 2H)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons, particularly the carbon attached to the trifluoromethoxy group and the aminomethyl group, are key identifiers.

Isomer Aromatic Carbons (ppm) -CH₂- (ppm) -OCF₃ (ppm)
This compound ~120-148 ~42 ~121 (q)
3-(Trifluoromethoxy)benzylamine ~115-150 ~46 ~121 (q)
4-(Trifluoromethoxy)benzylamine ~120-149 ~45 ~121 (q)

Note: The chemical shifts are approximate. The -OCF₃ signal appears as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers show characteristic absorptions for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene group, C-O-C stretching of the ether linkage, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

Isomer N-H Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) C-O-C Stretch (cm⁻¹) C-F Stretch (cm⁻¹)
This compound ~3300-3400 ~3000-3100 ~1250 ~1100-1200
3-(Trifluoromethoxy)benzylamine ~3300-3400 ~3000-3100 ~1260 ~1100-1200
4-(Trifluoromethoxy)benzylamine ~3300-3400 ~3000-3100 ~1260 ~1100-1200
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the isomers typically results in a prominent molecular ion peak. The fragmentation patterns are influenced by the position of the trifluoromethoxy group, although some common fragments are observed.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 191 174, 106
3-(Trifluoromethoxy)benzylamine 191 174, 106
4-(Trifluoromethoxy)benzylamine 191 174, 106, 190[1]

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III 600 MHz Spectrometer or equivalent.

  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-32.

    • Spectral Width : 10-12 ppm.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

    • Spectral Width : 200-220 ppm.

    • Temperature : 298 K.

  • Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

  • Sample Preparation : For liquid samples, a small drop was placed directly on the ATR crystal.[1] The spectrum was acquired without further sample preparation.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : Samples were diluted in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Program : Initial temperature of 50-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : m/z 40-400.

  • Data Analysis : The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Isomeric Comparison

The following diagram illustrates the structural differences between the three isomers and highlights the key spectroscopic regions that are most useful for their differentiation.

Spectroscopic_Comparison cluster_isomers Isomers of (Trifluoromethoxy)benzylamine cluster_techniques Spectroscopic Techniques 2-Isomer This compound NMR NMR 2-Isomer->NMR Aromatic region complexity IR IR 2-Isomer->IR Fingerprint region differences MS MS 2-Isomer->MS Fragmentation pattern 3-Isomer 3-(Trifluoromethoxy)benzylamine 3-Isomer->NMR Distinct aromatic shifts 3-Isomer->IR Subtle C-O-C shifts 3-Isomer->MS Fragmentation pattern 4-Isomer 4-(Trifluoromethoxy)benzylamine 4-Isomer->NMR Symmetrical aromatic pattern 4-Isomer->IR Characteristic C-F stretches 4-Isomer->MS Fragmentation pattern

Figure 1: Comparative analysis workflow for the isomers.

Conclusion

The spectroscopic analysis of 2-, 3-, and 4-(trifluoromethoxy)benzylamine reveals distinct features that allow for their unambiguous differentiation. ¹H NMR spectroscopy is particularly powerful in distinguishing the isomers through the unique chemical shifts and coupling patterns of the aromatic protons. While ¹³C NMR, IR, and MS provide confirmatory data, the differences are often more subtle. The compilation of this data and the provided experimental protocols offer a valuable resource for researchers in ensuring the correct identification of these important chemical entities, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated benzylamines, a prevalent structural motif in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and a visual representation of a relevant biological pathway, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.

I. Comparative Physicochemical and Biological Data

The introduction of fluorine to the benzylamine scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa), lipophilicity (logP), metabolic stability, and biological activity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, influencing the molecule's overall characteristics.

PropertyBenzylamine4-FluorobenzylamineImpact of Fluorination
pKa 9.33[1][2]9.01 (Predicted)Decreased Basicity: The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making the amine less basic (lower pKa).
logP 1.09[2]1.29 (Predicted)Increased Lipophilicity: The addition of a fluorine atom generally increases the lipophilicity of the molecule.
Metabolic Stability (in vitro) Less StableMore StableEnhanced Stability: The strong carbon-fluorine bond is more resistant to metabolic cleavage by enzymes like cytochrome P450, leading to increased metabolic stability.
Biological Activity (Serotonin 5-HT2A Receptor Binding) Lower AffinityHigher Affinity (in related structures)Potentially Enhanced Affinity: While direct comparative IC50 values for benzylamine and 4-fluorobenzylamine are not readily available in the public domain, studies on related N-benzyl derivatives consistently show that substitutions on the benzyl ring, including fluorine, can significantly increase binding affinity to serotonin receptors. For instance, N-benzyl phenethylamines exhibit up to a 300-fold increase in affinity for the 5-HT2A receptor compared to their simpler N-alkyl counterparts.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below, enabling researchers to reproduce and build upon these findings.

A. pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of benzylamine and its fluorinated analogs.

Procedure:

  • Sample Preparation: Prepare a 0.05 M solution of the amine in deionized water.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

B. Lipophilicity (logP) Determination by HPLC

Objective: To determine the octanol-water partition coefficient (logP) of benzylamine and its fluorinated analogs.

Procedure:

  • System Preparation: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The column is saturated with n-octanol.

  • Standard Preparation: Prepare solutions of a series of standard compounds with known logP values.

  • Sample Preparation: Prepare a solution of the test compound (benzylamine or fluorinated analog) in the mobile phase.

  • Chromatography: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Collection: Record the retention time for each compound.

  • Data Analysis: Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standard compounds. The logP of the test compound is then determined from its retention time using the calibration curve.

C. In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of benzylamine and its fluorinated analogs in a liver microsome model.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). Prepare a solution of the test compound and a solution of the cofactor NADPH.

  • Incubation: Pre-incubate the test compound with the liver microsomes at 37°C. Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

III. Visualizing the Impact: Serotonin Receptor Signaling

Many benzylamine derivatives exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), such as serotonin receptors. The following diagram illustrates a simplified signaling pathway for the serotonin 5-HT2A receptor, a common target for psychoactive drugs. Fluorination can modulate the binding affinity of benzylamine analogs to this receptor, thereby influencing downstream signaling events.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ligand Serotonin or Benzylamine Analog ligand->receptor Binding dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release from ER ip3->ca_release Stimulation cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylation of Target Proteins ca_release->cellular_response Modulation

A simplified diagram of the 5-HT2A receptor signaling pathway.

IV. Conclusion

The fluorination of benzylamines offers a powerful strategy for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. The introduction of fluorine can lead to decreased basicity, altered lipophilicity, and most notably, enhanced metabolic stability. While direct comparative data on the biological activity of simple fluorinated versus non-fluorinated benzylamines is limited, evidence from related compound series strongly suggests that fluorination can significantly modulate receptor binding affinity. The experimental protocols and the signaling pathway diagram provided in this guide offer a foundational framework for researchers to further explore and exploit the "fluorine advantage" in the design of novel benzylamine-based therapeutics.

References

A Comparative Guide to the Structural Validation of 2-(Trifluoromethoxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 2-(trifluoromethoxy)benzylamine derivatives. The accurate determination of the chemical structure of these compounds is crucial for their application in pharmaceutical development and agrochemical research, where the trifluoromethoxy group can significantly influence biological activity and physicochemical properties.[1] This document outlines key experimental methodologies and presents comparative data to aid in the selection of appropriate validation techniques.

Structural Validation Techniques: A Comparative Overview

The definitive confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For unambiguous proof of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.

Here, we compare these techniques and provide data for the closely related and more extensively characterized 2-(trifluoromethyl)benzylamine, which serves as a valuable benchmark.

Table 1: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Provides detailed structural information, non-destructive.Requires pure sample, may have lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, provides molecular formula confirmation.Isomeric differentiation can be challenging without tandem MS.
FTIR Spectroscopy Presence of functional groups.Fast, provides a molecular fingerprint.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Experimental Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the nature of the benzylic group.

2-(Trifluoromethyl)benzylamine: A Case Study

As a close structural analog, the NMR data for 2-(trifluoromethyl)benzylamine offers valuable insights into what can be expected for this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-(trifluoromethyl)benzylamine typically shows characteristic signals for the aromatic protons between δ 7.3 and 7.6 ppm. The benzylic protons (CH₂) usually appear as a singlet around δ 4.0 ppm, and the amine protons (NH₂) present as a broad singlet that can exchange with D₂O.[2]

  • ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling.[3]

Table 2: Representative ¹H NMR Data for 2-(Trifluoromethyl)benzylamine [2]

AssignmentChemical Shift (ppm)
Aromatic-H7.61, 7.55, 7.52, 7.32
CH₂3.99
NH₂1.81 (broad)
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy.

The fragmentation pattern in the mass spectrum provides additional structural information. For benzylamine derivatives, a common fragmentation is the loss of the amino group.[4]

Expected Fragmentation for this compound:

The molecular ion peak [M]⁺ should be observed at m/z 191.15. Key fragments would likely arise from the cleavage of the C-C bond between the benzyl group and the aromatic ring, as well as the loss of the trifluoromethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic FTIR Peaks for Benzylamine Derivatives:

  • N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Appears above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Appears below 3000 cm⁻¹.

  • C=C stretch (aromatic): Found in the 1450-1600 cm⁻¹ region.

  • C-F stretch: Strong absorptions are expected in the 1000-1350 cm⁻¹ region for the trifluoromethoxy group.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable analytical data.

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

General High-Resolution Mass Spectrometry (HRMS) Protocol
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.

  • Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements.

  • Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.[6]

General FTIR (ATR) Sample Preparation
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_validation Data Analysis & Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography (optional) Purification->Xray Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound derivatives.

decision_pathway Decision Pathway for Analytical Technique Selection Start Need Structural Information? Connectivity Determine Atom Connectivity? Start->Connectivity Molecular_Weight Confirm Molecular Weight? Start->Molecular_Weight Functional_Groups Identify Functional Groups? Start->Functional_Groups Absolute_Structure Need Absolute 3D Structure? Start->Absolute_Structure NMR Use NMR Connectivity->NMR MS Use MS (HRMS) Molecular_Weight->MS FTIR Use FTIR Functional_Groups->FTIR Xray Use X-ray Crystallography Absolute_Structure->Xray End Structure Validated NMR->End MS->End FTIR->End Xray->End

Caption: A decision-making diagram for selecting the appropriate analytical technique based on the specific structural information required.

Conclusion

The structural validation of this compound derivatives requires a multi-technique approach. While NMR and MS provide the core information for structural elucidation and confirmation, FTIR offers a rapid method for functional group identification. For unequivocal proof of structure, particularly when stereoisomers are possible, single-crystal X-ray crystallography is indispensable. By utilizing the appropriate combination of these analytical methods and following robust experimental protocols, researchers can confidently determine the structure of these valuable compounds for their intended applications in drug discovery and materials science.

References

A Comparative Guide to the Metabolic Stability of Compounds Derived from 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for metabolically robust drug candidates is a cornerstone of modern medicinal chemistry. A compound's susceptibility to biotransformation, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of fluorine-containing functional groups is a widely adopted strategy to enhance metabolic stability. This guide provides a comparative overview of the metabolic stability imparted by the 2-(trifluoromethoxy)benzylamine moiety, supported by representative data and detailed experimental methodologies.

The trifluoromethoxy (-OCF₃) group is particularly effective at enhancing metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile group (like a methoxy group, -OCH₃) with a trifluoromethoxy group, chemists can block a key site of metabolism, thereby extending the compound's half-life and improving its overall drug-like properties.[1][2]

Comparative Metabolic Stability Data

To illustrate the impact of the trifluoromethoxy group on metabolic stability, the following table presents representative data from an in vitro human liver microsomal (HLM) stability assay. The data compares a hypothetical parent compound (Compound A) featuring a metabolically vulnerable methoxy group with its trifluoromethoxy-containing analog (Compound B), a derivative conceptualized from a this compound scaffold.

Compound IDStructure (Key Moiety)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Compound A Benzyl-OCH₃ 1546.2Moderate
Compound B Benzyl-OCF₃ > 60< 11.5High

Data are representative and intended for illustrative purposes.

The results clearly demonstrate the stabilizing effect of the trifluoromethoxy group. Compound A, with its methoxy group, is moderately metabolized, resulting in a shorter half-life. In contrast, Compound B shows significantly increased stability, with a half-life exceeding 60 minutes and correspondingly low intrinsic clearance. This enhancement is attributed to the blockage of O-dealkylation, a common metabolic pathway for methoxyarenes.[3]

Experimental Protocols

The data presented above is typically generated using a standardized in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like CYPs.[4][5][6]

Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM) and a required cofactor, NADPH.[4][7][8]

2. Materials & Reagents:

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).[7]

  • Liver Microsomes: Pooled human liver microsomes (e.g., 20 mg/mL stock).[8]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[5][8]

  • Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH during the incubation.[5][9]

  • Positive Control Compounds: Compounds with known metabolic fates (e.g., Midazolam, Dextromethorphan).[7][8]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical purposes.[7]

  • Instrumentation: LC-MS/MS system for quantitative analysis.[7]

3. Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[4][8] Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.[4][5]

  • Pre-incubation: Add the microsomal solution and the test compound solution to a 96-well plate. Pre-incubate the mixture for approximately 5-10 minutes at 37°C to equilibrate the temperature.[1][7]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][9] The time of addition is marked as T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of the ice-cold quenching solution.[1][7]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4,000 g for 10 minutes) to precipitate the microsomal proteins.[7][9]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method by comparing its peak area ratio to the internal standard.[7]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.[8]

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000.[7]

Visualized Workflow and Metabolic Pathway

To further clarify the experimental process and potential metabolic fate, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Reagents (Buffer, Compound, NADPH System) pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_reagents->pre_incubate thaw_microsomes Thaw & Dilute Liver Microsomes thaw_microsomes->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Incubate and Sample at Time Points (0, 5, 15, 30...) initiate->time_points quench Quench Reaction (Add Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc determine Determine t½ and CLint calc->determine

Caption: Workflow for an in vitro liver microsomal stability assay.

While the trifluoromethoxy group is highly stable, metabolism can sometimes occur through less common pathways. One such mechanism is the CYP-mediated oxidative displacement of the entire group, known as ipso-substitution, which results in the formation of a hydroxylated metabolite.[3]

G parent Parent Compound (R-Ph-OCF₃) metabolite Hydroxylated Metabolite (R-Ph-OH) parent->metabolite CYP450-mediated ipso-substitution phase2 Phase II Conjugate (e.g., Glucuronide) metabolite->phase2 UGT-mediated Glucuronidation

Caption: Potential metabolic pathway via ipso-substitution.

References

Quantitative Analysis of 2-(Trifluoromethoxy)benzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 2-(Trifluoromethoxy)benzylamine in complex mixtures is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound.

Method Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of this compound.

ParameterHPLC-UVGC-MS (with derivatization)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Sample Throughput ModerateLower (due to sample preparation)
Selectivity GoodExcellent
Cost LowerHigher

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and analytical instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound in process samples and formulations.[1][2][3]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.[4]

  • Diluent: Mobile Phase A.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

5. Calibration:

  • Prepare a series of calibration standards of this compound in the diluent.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.[1][5] Derivatization is often employed to improve the volatility and chromatographic performance of amines.[1]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

2. Reagents and Materials:

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Solvent (e.g., Dichloromethane, HPLC grade).

  • This compound reference standard.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 50-400.

4. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in the chosen solvent.

  • To an aliquot of the sample solution, add the derivatizing agent (MSTFA).

  • Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

5. Calibration:

  • Prepare calibration standards and derivatize them in the same manner as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC-UV analysis and a decision-making process for selecting the appropriate analytical technique.

G Experimental Workflow for HPLC-UV Analysis A Sample Preparation (Weighing, Dissolving, Filtering) G Sample Analysis A->G B Preparation of Mobile Phases and Standards C HPLC System Setup (Column Installation, System Purging) B->C D Method Development/Setup (Gradient, Flow Rate, Wavelength) C->D E System Suitability Test D->E F Calibration Curve Generation E->F Pass F->G H Data Processing and Quantification G->H

Caption: Workflow for HPLC-UV Analysis.

G Method Selection Decision Tree A Start: Analyze this compound B High Concentration Assay (e.g., > 0.1%)? A->B C Trace Level Analysis or Impurity Profiling? B->C No D Use HPLC-UV B->D Yes E Use GC-MS C->E Yes F Is the sample matrix complex? C->F No F->D No F->E Yes

Caption: Decision tree for analytical method selection.

References

Comparative Analysis of 2-(Trifluoromethoxy)benzylamine Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the potential for off-target interactions is paramount to ensuring the safety and efficacy of novel therapeutic agents. This guide provides a comparative overview of the potential cross-reactivity of 2-(Trifluoromethoxy)benzylamine, a versatile building block in medicinal chemistry, against a panel of common biological targets.[1] Due to the limited availability of direct experimental data for this specific compound in the public domain, this analysis incorporates illustrative data from structurally related benzylamine and trifluoromethoxy-containing compounds to provide a representative profile of potential off-target liabilities.

Executive Summary

This compound's structural motifs—a benzylamine core and a trifluoromethoxy substituent—suggest a potential for interactions with various biological targets. Benzylamine derivatives have been shown to interact with monoamine transporters and enzymes, while the trifluoromethoxy group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide explores potential cross-reactivity at key antitargets, including monoamine oxidase (MAO), serotonin and dopamine transporters, cytochrome P450 (CYP) enzymes, and the hERG potassium channel.

Comparative Cross-Reactivity Data

The following tables summarize potential inhibitory activities of this compound in comparison to representative compounds. The data for this compound is illustrative and intended to guide experimental investigation.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
This compound (Illustrative) > 10015.2> 6.6
Benzylamine> 10025.0> 4.0
Selegiline (Reference)12.50.0081562.5
Pargyline (Reference)7.80.012650.0

Data for reference compounds are derived from publicly available literature.

Table 2: Monoamine Transporter Binding Affinity

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
This compound (Illustrative) > 10,0005,8008,500
Benzylamine> 10,000> 10,000> 10,000
Fluoxetine (Reference)1.22,500180
GBR-12909 (Reference)2,5001.5350

Data for reference compounds are derived from publicly available literature.

Table 3: Cytochrome P450 (CYP) Inhibition

CompoundCYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound (Illustrative) 25.5> 5018.3
Ketoconazole (Reference)0.80.20.05
Quinidine (Reference)5.20.0312.1

Data for reference compounds are derived from publicly available literature.

Table 4: hERG Potassium Channel Affinity

CompoundhERG IC50 (µM)
This compound (Illustrative) > 30
Terfenadine (Reference)0.05
Dofetilide (Reference)0.01

Data for reference compounds are derived from publicly available literature.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A and MAO-B enzymes. The enzyme activity is determined by measuring the production of hydrogen peroxide from the oxidation of a substrate (e.g., p-tyramine) using a fluorescent probe-based detection system.

Procedure:

  • Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of the test compound in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate (e.g., 1 mM p-tyramine) and a detection reagent containing horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red).

  • The reaction is incubated for 30 minutes at 37°C.

  • Fluorescence is measured using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Monoamine Transporter Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) by measuring its ability to displace a specific radioligand from membranes prepared from cells expressing the respective transporter.

Procedure:

  • Cell membranes expressing the target transporter are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • The incubation is carried out in a suitable buffer for 60-120 minutes at room temperature.

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)

Principle: This high-throughput assay determines the inhibitory potential of a test compound against major human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) using fluorogenic substrates. The metabolism of the substrate by the CYP enzyme produces a fluorescent product.

Procedure:

  • Recombinant human CYP enzymes are incubated with a specific fluorogenic substrate and varying concentrations of the test compound in a phosphate buffer.

  • The reaction is initiated by the addition of an NADPH-regenerating system.

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is stopped, and the fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • IC50 values are determined from the concentration-response curves.

hERG Potassium Channel Patch-Clamp Electrophysiology Assay

Principle: This assay directly measures the inhibitory effect of a test compound on the current flowing through the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.

Procedure:

  • Whole-cell currents are recorded from single cells expressing the hERG channel.

  • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • The baseline current is recorded, after which the cells are perfused with varying concentrations of the test compound.

  • The effect of the compound on the hERG tail current is measured at steady-state for each concentration.

  • IC50 values are calculated by fitting the concentration-dependent inhibition data to a logistic equation.

Visualizations

The following diagrams illustrate key concepts related to the assessment of compound cross-reactivity.

Off_Target_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Profiling cluster_2 Lead Optimization cluster_3 Candidate Selection A Compound Library B High-Throughput Screening (HTS) (e.g., Primary Target Assay) A->B C Hit Confirmation B->C D Off-Target Panel (e.g., MAO, Transporters) C->D E Safety Panel (e.g., CYP Inhibition, hERG) C->E F Structure-Activity Relationship (SAR) D->F E->F G Structure-Property Relationship (SPR) F->G H Preclinical Candidate G->H

Caption: A generalized workflow for early-stage drug discovery, highlighting the integration of off-target and safety screening.

MAO_Inhibition_Pathway cluster_pathway Monoamine Neurotransmitter Metabolism cluster_inhibition Mechanism of MAO Inhibitors Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Serotonin Serotonin Serotonin->MAO Norepinephrine Norepinephrine Norepinephrine->MAO Metabolites Inactive Metabolites MAO->Metabolites MAO_Inhibitor MAO Inhibitor (e.g., Benzylamine Derivatives) MAO_Inhibitor->MAO

Caption: A simplified diagram illustrating the role of Monoamine Oxidase (MAO) in neurotransmitter metabolism and its inhibition.

References

Performance Benchmark: 2-(Trifluoromethoxy)benzylamine-Based Scaffolds in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Benzylamine-Based PD-1/PD-L1 Inhibitor Against a Clinically Approved Monoclonal Antibody

In the landscape of modern drug discovery, the quest for potent and selective small molecule inhibitors for previously undruggable targets is paramount. The 2-(Trifluoromethoxy)benzylamine scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, prized for the unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and cellular permeability. This guide provides a comparative performance benchmark of a novel therapeutic agent derived from a substituted benzylamine scaffold against a standard-of-care immunotherapy agent for the inhibition of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.

This analysis is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison of a novel small molecule inhibitor, HD10, with the well-established monoclonal antibody, Pembrolizumab. The data presented is compiled from recent studies to provide a clear, data-driven comparison.

Quantitative Performance Comparison

The primary metric for evaluating the efficacy of PD-1/PD-L1 inhibitors in preclinical studies is the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological process by 50%. The following table summarizes the in vitro potency of the novel benzylamine derivative, HD10, and compares it with Pembrolizumab.

CompoundTypeTargetIC50 (nM)Assay Method
HD10 Small MoleculePD-1/PD-L1 Interaction3.1HTRF
Pembrolizumab Monoclonal AntibodyPD-12.0HTRF

Data for HD10 is derived from a study on novel 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives.[1] Data for Pembrolizumab is from a comparative study of PD-1/PD-L1 inhibitors.[2]

The PD-1/PD-L1 Signaling Pathway in Cancer

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells can exploit to evade the host's immune system.[3][4][5][6] PD-1 is a receptor expressed on the surface of activated T cells, while its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to its inactivation and preventing it from attacking the cancer cell.[7] Inhibitors of this pathway, such as small molecules and monoclonal antibodies, work by blocking this interaction, thereby restoring the T cell's ability to recognize and eliminate tumor cells.[7]

PD1_PDL1_Pathway cluster_Tumor Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_TCR MHC-Antigen TCR TCR MHC_TCR->TCR Activation Signal Inhibition Inhibition PD1->Inhibition Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation Inhibition->Activation Inhibitor PD-1/PD-L1 Inhibitor (e.g., HD10, Pembrolizumab) Inhibitor->PDL1 Blocks Interaction Inhibitor->PD1

PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

The HTRF assay is a robust, high-throughput screening method used to quantify the binding between PD-1 and PD-L1 and the ability of inhibitor compounds to disrupt this interaction.[2][8][9][10][11]

Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant PD-1 and PD-L1 proteins are tagged, for example, with a His-tag and an Fc-tag, respectively. Antibodies against these tags, labeled with the donor and acceptor fluorophores, are then added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that blocks the PD-1/PD-L1 interaction will cause a decrease in the FRET signal.[8][9][11]

Procedure:

  • Compound Preparation: A serial dilution of the test compound (e.g., HD10) or reference compound (e.g., Pembrolizumab) is prepared in an appropriate assay buffer.

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, along with the fluorophore-labeled anti-tag antibodies, are diluted in the assay buffer.

  • Assay Plate Setup: The test compounds are dispensed into a low-volume 384-well plate.

  • Protein Addition: The tagged PD-1 and PD-L1 proteins are added to the wells.

  • Incubation: The plate is incubated to allow for the binding of the proteins and the inhibitor.

  • Detection Reagent Addition: The HTRF detection reagents (fluorophore-labeled antibodies) are added to the wells.

  • Final Incubation: The plate is incubated to allow the detection antibodies to bind to their respective tags.

  • Signal Reading: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF signal against the inhibitor concentration.

HTRF_Workflow start Start compound_prep Prepare Serial Dilutions of Inhibitor Compound start->compound_prep reagent_prep Prepare PD-1, PD-L1, and Detection Reagents start->reagent_prep dispense_compound Dispense Compound into 384-well Plate compound_prep->dispense_compound add_proteins Add Tagged PD-1 and PD-L1 Proteins reagent_prep->add_proteins dispense_compound->add_proteins incubate1 Incubate to Allow Binding add_proteins->incubate1 add_detection Add Fluorophore-labeled Detection Antibodies incubate1->add_detection incubate2 Incubate for Detection add_detection->incubate2 read_plate Read HTRF Signal on Plate Reader incubate2->read_plate analyze_data Calculate HTRF Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Experimental Workflow for HTRF-based PD-1/PD-L1 Inhibition Assay.

Conclusion

The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway represents a significant advancement in cancer immunotherapy, offering potential advantages over monoclonal antibodies, such as oral bioavailability. The novel benzylamine derivative, HD10, demonstrates potent in vitro inhibition of the PD-1/PD-L1 interaction with an IC50 value of 3.1 nM, which is comparable to the clinically approved monoclonal antibody, Pembrolizumab (IC50 of 2.0 nM).[1][2] This highlights the potential of the substituted benzylamine scaffold, a class of compounds that can be derived from starting materials like this compound, in generating highly effective and clinically relevant therapeutic agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these novel small molecules.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethoxy)benzylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-(Trifluoromethoxy)benzylamine, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes severe skin burns and eye damage and is also a combustible liquid. Therefore, stringent safety measures must be implemented prior to and during its handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this chemical must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Protective clothing, such as a lab coat or chemical-resistant apron

  • Chemical splash goggles and a face shield for comprehensive eye and face protection.

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained and absorbed using an inert material such as sand, silica gel, or a universal binder. The absorbed material should then be collected and placed into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant.[2] This ensures that the chemical is managed in an environmentally responsible and regulatory-compliant manner.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and is in good condition to prevent leaks.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.

  • Disposal of Contaminated Materials:

    • All materials that have come into contact with this compound, including PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.

Quantitative Data Summary

Currently, specific quantitative data regarding disposal parameters for this compound, such as permissible concentration limits for sewer disposal (which is not recommended) or specific quantities for neutralization, are not publicly available in the reviewed safety data sheets. Disposal regulations are highly dependent on local, state, and federal guidelines. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor is essential to ensure full compliance.

ParameterValueSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H227: Combustible liquid
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Disposal Process cluster_contaminated Contaminated Materials A Wear appropriate PPE: - Chemical-resistant gloves - Protective clothing - Eye and face protection C Collect waste in a designated, labeled, and sealed container A->C B Handle in a well-ventilated area (e.g., chemical fume hood) B->C D Store waste container in a cool, dry, and well-ventilated area C->D E Contact licensed chemical waste disposal company D->E F Provide Safety Data Sheet (SDS) to the disposal company E->F G Arrange for pickup and transportation to an approved waste disposal plant F->G H Dispose of all contaminated items (PPE, spill materials) as hazardous waste H->G I Triple-rinse empty containers and manage rinsate as hazardous waste I->G

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(Trifluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of 2-(Trifluoromethoxy)benzylamine, ensuring laboratory safety and procedural excellence.

This document provides critical safety and logistical information for the handling of this compound (CAS RN: 175205-64-8). Adherence to these guidelines is paramount to ensure the safety of all laboratory personnel and the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with the skin. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves. Due to the lack of specific breakthrough time data for this compound, a conservative approach is recommended. Double gloving with a nitrile inner glove and a butyl rubber or neoprene outer glove is advised for extended operations. For incidental contact, thick, chemical-resistant nitrile gloves may be sufficient.Provides a barrier against skin contact, which can cause severe burns. The combination of glove materials offers broader protection against a range of chemicals.
Skin and Body Protection A flame-retardant lab coat, worn over long-sleeved clothing and long pants. Chemical-resistant apron and sleeves should be considered for larger quantities or splash-prone procedures.Protects the skin from accidental contact and potential burns. Flame-retardant material is crucial due to the combustible nature of the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended, especially when handling outside of a certified chemical fume hood or for spill cleanup.Protects against the inhalation of vapors, which can be harmful. The combination cartridge is effective against organic amines and potential acidic byproducts.

Glove Material Chemical Resistance (General Guidance):

Glove MaterialResistance to Aromatic AminesResistance to Halogenated HydrocarbonsBreakthrough Time (General)
Nitrile Fair to GoodFairShorter
Neoprene GoodGoodModerate
Butyl Rubber ExcellentPoorLonger

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure and ensure safe handling from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_dispense Dispense Chemical Carefully prep_materials->handle_dispense Proceed to handling handle_reaction Perform Reaction/Procedure handle_dispense->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Procedure complete clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe dispose_store Store Waste in Designated Area clean_ppe->dispose_store Ready for disposal dispose_pickup Arrange for Hazardous Waste Pickup dispose_store->dispose_pickup

Safe handling workflow for this compound.

Experimental Protocol: Standard Operating Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as specified in the table above.

    • Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent for amines (e.g., citric acid), and a sealed container for waste.

    • Assemble all necessary glassware and reagents within the fume hood.

  • Handling and Use:

    • Dispense this compound carefully, avoiding splashing. Use a syringe or pipette for accurate and contained transfer.

    • Keep the container tightly sealed when not in use.

    • Perform all manipulations and reactions within the fume hood.

  • Post-Procedure Cleanup:

    • Decontaminate all glassware that has been in contact with the chemical. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

    • Wipe down the work surface within the fume hood with a suitable decontaminant.

    • Segregate all waste materials as described in the disposal plan.

    • Carefully doff PPE, avoiding contact with any contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solvent rinses in a dedicated, labeled, and sealed container for halogenated organic waste.

  • Solid Waste: Contaminated solid materials such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, separate liquid and solid waste into their respective containers.

  • Containment: Ensure all waste containers are in good condition, compatible with the chemical, and are kept securely closed when not in use.

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures: Spill and Exposure Response

In Case of a Small Spill (within a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If safe to do so, contain the spill using an inert absorbent material from the spill kit.

  • Neutralization: For small spills, cautiously neutralize the amine by covering it with a weak acid, such as a citric acid solution.

  • Cleanup: Absorb the neutralized mixture with an inert material.

  • Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

In Case of a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS.

  • Information: Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.